molecular formula C26H32O11 B15578833 (-)-Pinoresinol 4-O-glucoside CAS No. 81446-29-9

(-)-Pinoresinol 4-O-glucoside

Cat. No.: B15578833
CAS No.: 81446-29-9
M. Wt: 520.5 g/mol
InChI Key: QLJNETOQFQXTLI-JKUDBEEXSA-N
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Description

(-)-Pinoresinol glucoside is a glycoside and a lignan.
(-)-Pinoresinol glucoside has been reported in Acer truncatum, Tinospora sinensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNETOQFQXTLI-JKUDBEEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81446-29-9
Record name (-)-Pinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to (-)-Pinoresinol 4-O-glucoside: Natural Sources, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Pinoresinol 4-O-glucoside, a lignan (B3055560) glycoside, is a natural compound of significant interest to the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, along with an exploration of its role in key biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of natural product chemistry and pharmacology.

Natural Sources and Distribution

This compound is distributed across a variety of plant species. The concentration of this lignan can vary considerably based on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. A summary of notable natural sources and their corresponding quantitative data is presented in Table 1.

Table 1: Quantitative Data on this compound Content in Various Plant Sources

Plant SpeciesFamilyPlant PartExtraction MethodYield/ContentReference(s)
Prunus domestica L.RosaceaeDried Fruits (Prunes)Methanol Maceration~0.0025% (700 mg from 28 kg)[1][2]
Taxus × mediaTaxaceaeNeedlesMethanolic Extraction0.81 ± 0.05 mg/g dw (glycosidically bound)[2][3]
Taxus × mediaTaxaceaeIn vitro ShootsMethanolic Extraction0.51-0.53 mg/g dw (glycosidically bound)[2][3]
Pandanus tonkinensisPandanaceaeFruitsNot Specified0.0250-0.0435 mg/g of dried fruit[1]
Cinnamomum sp.LauraceaeNot SpecifiedNot Specified~0.0000325% (2.6 mg from 8 kg)[2]
Lonicera japonica Thunb.CaprifoliaceaeCaulis (Stem)Not explicitly quantified, but identified as a constituent.Not Specified[1]
Valeriana officinalis L.ValerianaceaeRootsIdentified as a constituent, but quantitative data is not readily available.Not Specified[1]
Polygonatum sibiricum Red.AsparagaceaeRhizomesIdentified as a source, but quantitative data is not readily available.Not Specified[1]
Cicer arietinum L.LeguminosaeNot SpecifiedIdentified as a source.Not Specified[4]

dw = dry weight

Experimental Protocols

The isolation and quantification of this compound from natural sources necessitate a multi-step approach involving extraction, purification, and analytical characterization.

Extraction and Purification

A general workflow for the extraction and purification of this compound is depicted below. This process typically begins with solvent extraction from the plant material, followed by various chromatographic techniques to isolate the compound of interest.

G plant_material Plant Material (e.g., Dried Prunes, Needles) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation target_fraction Target Fraction (Polar) fractionation->target_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) target_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure (-)-Pinoresinol 4-O-glucoside hplc->pure_compound G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular pinoresinol (B1678388) This compound bmp2 BMP2 pinoresinol->bmp2 Upregulates bmp_receptor BMP Receptor bmp2->bmp_receptor Binds smad158 Smad1/5/8 bmp_receptor->smad158 Phosphorylates p_smad158 p-Smad1/5/8 smad158->p_smad158 runx2 RUNX2 p_smad158->runx2 Upregulates osteogenic_genes Osteogenic Gene Expression runx2->osteogenic_genes Promotes

References

An In-depth Technical Guide on the Biosynthesis of (-)-Pinoresinol 4-O-glucoside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Pinoresinol (B158572) 4-O-glucoside is a prominent lignan (B3055560) glycoside found throughout the plant kingdom, possessing a range of significant biological activities, including antioxidant and anti-inflammatory properties.[1][2] Its biosynthesis is a complex, multi-step process that originates from the general phenylpropanoid pathway, a central hub in plant secondary metabolism.[3] This guide provides a detailed technical overview of the complete biosynthetic route, from the initial precursor L-phenylalanine to the final glycosylated product. It covers the key enzymatic transformations, the stereochemical control mechanisms, and the regulatory aspects governing the pathway. Furthermore, this document includes structured quantitative data, detailed experimental protocols for analysis and synthesis, and visual diagrams of the biochemical and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and metabolic engineering.

The Core Biosynthetic Pathway

The formation of (-)-pinoresinol 4-O-glucoside can be systematically divided into three principal stages:

  • General Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.[3][4]

  • Stereoselective Dimerization: Formation of the specific (-)-pinoresinol enantiomer from two coniferyl alcohol molecules.[1][5]

  • Regiospecific Glucosylation: Attachment of a glucose moiety to the 4-O-position of (-)-pinoresinol.[1][6]

Stage 1: Phenylpropanoid Pathway to Coniferyl Alcohol

This foundational pathway converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, which are precursors to a multitude of secondary metabolites, including monolignols.[7][8] The synthesis of coniferyl alcohol involves a series of enzymatic reactions catalyzed by several key enzymes.[8][9] Phenylalanine ammonia-lyase (PAL) initiates the pathway by converting L-phenylalanine to cinnamic acid.[4][10] Subsequently, a series of hydroxylations, methylations, and reductions, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD), lead to the formation of coniferyl alcohol.[8][11]

Phenylpropanoid_Pathway General Phenylpropanoid Pathway to Coniferyl Alcohol cluster_legend Enzyme Abbreviations Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FerCoA Feruloyl-CoA CouCoA->FerCoA HCT/C3H/CSE/CCoAOMT* ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate:CoA Ligase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase Note *Represents a multi-enzyme sequence for ring modification

Caption: Phenylpropanoid pathway from L-Phenylalanine to Coniferyl Alcohol.
Stage 2 & 3: From Coniferyl Alcohol to this compound

The conversion of the achiral precursor coniferyl alcohol into the optically active (-)-pinoresinol is a critical step that defines the stereochemistry of the final product. This reaction is mediated by a dirigent protein (DIR), which captures two coniferyl alcohol radicals generated by an oxidizing enzyme (such as a laccase or peroxidase) and guides their coupling in a highly regio- and stereoselective manner to form (-)-pinoresinol.[5][12] In the absence of a dirigent protein, the reaction yields a racemic mixture of various lignans (B1203133).[5]

The final step is the glucosylation of (-)-pinoresinol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a glucose moiety from an activated sugar donor, UDP-glucose, to the 4-hydroxyl group of the pinoresinol (B1678388) molecule.[1][6] This glycosylation enhances the water solubility and stability of the lignan.[1][13]

Pinoresinol_Glucoside_Pathway Synthesis of this compound ConAlc1 Coniferyl Alcohol Pino (-)-Pinoresinol ConAlc1->Pino (-)-DIR + Laccase/Peroxidase ConAlc2 Coniferyl Alcohol ConAlc2->Pino (-)-DIR + Laccase/Peroxidase UDPGlc UDP-Glucose PinoGlc This compound UDPGlc->PinoGlc Pino->PinoGlc UGT72 family UDP UDP PinoGlc->UDP UDP released

Caption: Stereoselective formation and glucosylation of (-)-Pinoresinol.

Regulation of the Biosynthetic Pathway

The biosynthesis of lignans is tightly regulated at multiple levels. The expression of key biosynthetic genes, including PAL and pinoresinol-lariciresinol reductase (PLR), is influenced by various transcription factors, such as those from the MYB family.[14] Additionally, cellular signaling molecules play a crucial role. For instance, in Linum album cell cultures, putrescine-induced hydrogen peroxide (H2O2) generation, in concert with nitric oxide (NO) and Ca2+ signals, has been shown to regulate the expression of pathway genes and subsequent lignan production.[15] This indicates a complex signaling network that allows the plant to modulate lignan biosynthesis in response to developmental cues and environmental stresses.

Regulation_Pathway Simplified Regulatory Network Stress Developmental Cues & Abiotic/Biotic Stress Putrescine Putrescine Stress->Putrescine TFs Transcription Factors (e.g., MYB) Stress->TFs activate H2O2 H₂O₂ Putrescine->H2O2 Signals NO & Ca²⁺ Signals H2O2->Signals Signals->TFs activate Genes Lignan Biosynthesis Genes (e.g., PAL, PLR, DIR, UGT) TFs->Genes regulate expression Lignans (-)-Pinoresinol-4-O-glucoside Accumulation Genes->Lignans catalyze

Caption: Simplified signaling cascade regulating lignan biosynthesis.

Quantitative Data

Accurate quantification is essential for studying the biosynthesis and accumulation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[16][17]

Table 1: HPLC Methods for Quantification of Pinoresinol and its Glucosides

Parameter Method 1: this compound Method 2: Pinoresinol Diglucopyranoside
Column RP-C18 (250 mm × 4.6 mm; 5 µm) YWG-C18 (250 mm x 4.6 mm; 10 µm)
Mobile Phase A: 0.1% Acetic acid in waterB: Acetonitrile 28% (V/V) Methanol (B129727) in water
Elution Mode Gradient Isocratic
Detection UV-Vis / PDA UV at 232 nm
Linearity Range 25.5 to 76.4 µg/mL 0.068 to 0.68 µg/mL
Correlation (r) 0.9991 0.9999
Precision (RSD) < 2% 0.50% - 0.74% (CV)

| Reference |[17] |[17][18] |

Table 2: Natural Sources and Yields of this compound

Plant Species Family Plant Part Reported Yield Reference
Prunus domestica L. Rosaceae Dried Fruits (Prunes) ~700 mg from 28 kg (0.0025%) [2]
Pandanus tonkinensis Pandanaceae Fruits 0.0250-0.0435 mg/g dried fruit [2]
Lonicera japonica Thunb. Caprifoliaceae Stem (Caulis) Identified as a constituent [2]

| Valeriana officinalis L. | Valerianaceae | Roots | Identified as a constituent |[2] |

Experimental Protocols

Detailed methodologies are critical for the successful study of this biosynthetic pathway. The following sections outline key protocols for extraction, quantification, and in vitro synthesis.

Protocol 1: Extraction and Quantification from Plant Material

This protocol provides a general workflow for the extraction and HPLC analysis of this compound from a plant matrix.

1. Sample Preparation:

  • Air-dry the selected plant material (e.g., leaves, stems, roots) to a constant weight.[2]

  • Grind the dried material into a fine, homogenous powder using a mechanical grinder.[2][18]

2. Extraction:

  • Weigh a precise amount of powdered material (e.g., 0.1 g to 1.0 g).[19]

  • Perform solvent extraction using an appropriate polar solvent. 70-100% aqueous methanol or ethanol (B145695) are commonly used.[16] Techniques include:

    • Ultrasonic-assisted extraction: Suspend the powder in the solvent and sonicate for a defined period (e.g., 15-60 minutes).[19][20]
    • Reflux or Soxhlet extraction: Use for more exhaustive extraction, particularly for larger sample quantities.[20]

  • Separate the supernatant from the plant debris by centrifugation (e.g., 5,000-15,000 rpm for 15 min).[19]

  • Collect the supernatant and repeat the extraction process on the residue 1-2 more times to ensure complete extraction.[19]

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.[18]

3. Purification (Optional, for complex matrices):

  • Re-dissolve the dried crude extract in water or a suitable solvent.[18]

  • Apply the solution to a solid-phase extraction (SPE) C18 cartridge or a silica (B1680970) gel column for cleanup and fractionation.[2][21]

  • Elute with a stepwise gradient of methanol or ethanol in water to isolate the lignan-containing fraction.[18]

4. HPLC Analysis:

  • Re-dissolve the final dried extract in the initial mobile phase solvent (e.g., methanol or mobile phase A).

  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

  • Perform the analysis using a validated method, such as one outlined in Table 1.

  • Quantify the target compound by comparing its peak area to a calibration curve generated from an authentic reference standard of this compound.[17]

Experimental_Workflow Workflow for Lignan Extraction and Analysis Start Plant Material Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., Sonication) Prep->Extract Separate Centrifugation Extract->Separate Evap Evaporation (Rotovap) Separate->Evap Crude Crude Extract Evap->Crude Purify Purification (Optional) (e.g., SPE, Column Chrom.) Crude->Purify HPLC_Prep Re-dissolve & Filter Crude->HPLC_Prep Direct path for cleaner extracts Purify->HPLC_Prep HPLC HPLC-UV/PDA Analysis HPLC_Prep->HPLC Quant Quantification HPLC->Quant

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pinoresinol (B158572) 4-O-glucoside is a naturally occurring lignan (B3055560) glycoside found in a variety of plant species. As a member of the lignan class of phytoestrogens, it has garnered significant scientific interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-Pinoresinol 4-O-glucoside. It includes detailed information on its structural elucidation through spectroscopic methods, a summary of its key chemical and physical properties, and established experimental protocols for its isolation, purification, and synthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex molecule characterized by a central furofuran lignan core, derived from the oxidative dimerization of two coniferyl alcohol units, with a glucose moiety attached at the 4-O-position of one of the phenylpropane units.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)-1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Synonyms (-)-Pinoresinol 4-O-β-D-glucopyranoside, 41607-20-9
Chemical Formula C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO; sparingly soluble in water
Furofuran Lignan Core

The core of the molecule is the pinoresinol (B1678388) aglycone, which belongs to the furofuran class of lignans. This rigid, bicyclic structure is formed through the oxidative coupling of two coniferyl alcohol molecules. The specific stereochemistry of the furofuran ring system in (-)-pinoresinol is crucial for its biological activity.

Glycosidic Bond

A β-D-glucopyranosyl unit is attached to the pinoresinol aglycone via an O-glycosidic bond at the phenolic hydroxyl group of one of the guaiacyl moieties (C4 position). This glycosylation significantly increases the water solubility and bioavailability of the parent lignan.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration is critical for its biological function and is a key aspect of its chemical identity.

The stereochemical descriptors for the pinoresinol core are (1S, 3aR, 4S, 6aR). The glucose unit is in the D-configuration and is attached via a β-glycosidic linkage. The complete stereochemical name is therefore (1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)-1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan.

The stereochemistry is a direct result of its biosynthesis, where the formation of the (-)-pinoresinol core is catalyzed by a specific dirigent protein that directs the stereoselective coupling of coniferyl alcohol radicals.[1] Subsequent glucosylation is carried out by UDP-glycosyltransferases (UGTs), which are known for their high regio- and stereoselectivity, ensuring the formation of the β-glycosidic bond.[1]

Experimental Data

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the identification and characterization of the molecule.[2]

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, DMSO-d₆) [2]

Positionδ (ppm)MultiplicityJ (Hz)
Pinoresinol Moiety
74.67d4.5
83.06m
3.79m
3.45m
7'4.69d4.0
8'3.08m
9'α4.15dd9.0, 3.5
9'β3.82m
26.99d1.5
56.77d8.0
66.82dd8.0, 1.5
2'6.95d1.5
5'6.90d8.0
6'6.78dd8.0, 1.5
3-OCH₃3.76s
3'-OCH₃3.75s
4-OH8.85s
Glucose Moiety
1''4.88d7.5
2''3.25m
3''3.20m
4''3.15m
5''3.40m
6''a3.68m
6''b3.50m

Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, DMSO-d₆) [2]

Positionδ (ppm)
Pinoresinol Moiety
785.4
853.6
971.0
7'85.2
8'53.5
9'70.8
1132.8
2110.0
3147.5
4145.5
5115.4
6118.8
1'134.5
2'112.2
3'149.2
4'145.8
5'115.8
6'119.5
3-OCH₃55.6
3'-OCH₃55.7
Glucose Moiety
1''100.9
2''73.4
3''76.8
4''69.9
5''77.1
6''60.9

Experimental Protocols

Isolation and Purification from Plant Material

The following is a general protocol for the isolation and purification of this compound from plant sources.

1. Plant Material Preparation:

  • Dry the plant material (e.g., leaves, stems, or bark) at room temperature or in an oven at low temperature (40-50 °C) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

  • Repeat the extraction process 2-3 times to ensure complete extraction.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain the crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.

  • Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water.

5. Structure Confirmation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (MS).

Structural Elucidation by NMR Spectroscopy[2]

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.[2]

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2]

  • Ensure complete dissolution by gentle vortexing or brief sonication.[2]

  • Filter the solution into a 5 mm NMR tube.[2]

2. NMR Spectrometer and Parameters:

  • Acquire spectra on a 500 MHz or higher field NMR spectrometer.

  • ¹H NMR: Use a standard single-pulse sequence with a relaxation delay of 2 seconds and 16 scans.[2]

  • ¹³C NMR: Use a standard proton-decoupled pulse program with a relaxation delay of 2 seconds and a sufficient number of scans for good signal-to-noise.

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs. For HSQC, optimize for a ¹J(C,H) coupling of 145 Hz. For HMBC, optimize for a long-range J(C,H) coupling of 8 Hz.[2]

3. Data Processing:

  • Apply Fourier transformation to the acquired FIDs.

  • Phase and baseline correct all spectra.

  • Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.[2]

Visualization of Key Processes

Biosynthetic Pathway of (-)-Pinoresinol

The biosynthesis of (-)-pinoresinol is a well-characterized pathway that proceeds from the amino acid L-phenylalanine. The key steps involve the formation of coniferyl alcohol, followed by a stereospecific radical-radical coupling reaction mediated by a dirigent protein.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CaffCoA Caffeoyl-CoA CouCoA->CaffCoA C3H FerCoA Feruloyl-CoA CaffCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD Radical Coniferyl Alcohol Radical ConAlc->Radical Laccase/ Peroxidase Pino (-)-Pinoresinol Radical->Pino Dirigent Protein Elucidation_Workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis Plant Plant Material Extract Crude Extract Plant->Extract Solvent Extraction Fractions Purified Fractions Extract->Fractions Column Chromatography Pure Pure Compound Fractions->Pure NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Pure->NMR MS Mass Spectrometry Pure->MS Structure Structure Elucidation NMR->Structure MS->Structure

References

Unveiling the Properties of (-)-Pinoresinol 4-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide offers an in-depth exploration of the physical, chemical, and biological properties of (-)-Pinoresinol 4-O-glucoside, a lignan (B3055560) glycoside of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's characteristics, experimental protocols for its study, and insights into its mechanisms of action.

This compound, a naturally occurring compound found in various plant species, has demonstrated a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects. This guide consolidates key data to facilitate further investigation and application of this molecule in therapeutic development.

Physicochemical Characteristics

This compound is a moderately polar compound with the molecular formula C₂₆H₃₂O₁₁. Its physicochemical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling. While some physical constants such as melting and boiling points are not extensively documented in the literature, the available data on its molecular weight and solubility are crucial for its handling and application in research settings.

Identifier Value
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 41607-20-9[2][3]
Molecular Formula C₂₆H₃₂O₁₁[2][3]
Molecular Weight 520.53 g/mol [2][3]
Property Description
Appearance Powder[4]
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol[5]
Purity ≥98% (Commercially available)[2]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts, which are critical for the unambiguous identification and characterization of this natural product.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical shifts (δ) in ppmChemical shifts (δ) in ppm

Note: Detailed NMR data can be found in specialized analytical publications.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound, offering a practical guide for researchers.

Isolation and Purification from Plant Material

A general workflow for the extraction and purification of this compound from plant sources is outlined below. This process typically involves solvent extraction followed by a series of chromatographic separations.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Concentration fractionation Liquid-Liquid Fractionation crude_extract->fractionation column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pinoresinol Pinoresinol ikba IκBα pinoresinol->ikba Inhibits Degradation ikba_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) ikba_nfkb->nfkb_n Translocation dna DNA nfkb_n->dna pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) dna->pro_inflammatory_genes G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pinoresinol_glucoside This compound bmp2 BMP2 pinoresinol_glucoside->bmp2 Increases bmp_receptor BMP Receptor bmp2->bmp_receptor smad158 Smad1/5/8 bmp_receptor->smad158 p_smad158 p-Smad1/5/8 smad158->p_smad158 Phosphorylation p_smad158_n p-Smad1/5/8 p_smad158->p_smad158_n Translocation runx2 RUNX2 Expression p_smad158_n->runx2 osteoblast_diff Osteoblast Differentiation runx2->osteoblast_diff

References

In Vitro Antioxidant Activity of (-)-Pinoresinol 4-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various plant sources that has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Attributed primarily to its antioxidant and anti-inflammatory properties, this compound presents a promising avenue for therapeutic applications.[1][2] This technical guide offers a comprehensive overview of the in vitro antioxidant activity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various standard in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy across different antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

Activity AssayTest SystemIC50 / Result
ABTS Radical ScavengingIn vitro34.5 µg/mL[1][3]
DPPH Radical ScavengingIn vitro44.2 µg/mL[1][3]

Table 2: Reducing Power and Total Antioxidant Capacity of this compound

Activity AssayTest SystemTotal Antioxidant Capacity
Ferric Reducing Antioxidant Power (FRAP)In vitro418.47 µmol/g (as Ascorbic Acid equivalent)[1][4][5][6]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)In vitro1091.3 µmol/g (as Ascorbic Acid equivalent)[4][5][6][7]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment of the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a solution of DPPH in methanol.

  • Assay Procedure :

    • Add various concentrations of the test compound, this compound, to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • Measurement : Measure the decrease in absorbance at 517 nm using a microplate reader.[8]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[8]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution in Methanol Mix Mix DPPH Solution with Test Compound DPPH_Solution->Mix Test_Compound Prepare Serial Dilutions of This compound Test_Compound->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay evaluates the antioxidant capacity by measuring the ability of a sample to scavenge the stable ABTS radical cation (ABTS•⁺).[7]

  • Radical Generation : Generate the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[7][9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[7][9]

  • Assay Procedure :

    • Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][9]

    • Add the test sample, this compound, to the diluted ABTS•⁺ solution.[1]

  • Measurement : Measure the decrease in absorbance at 734 nm after a specific incubation period (e.g., 6 minutes).[1][7][9]

  • Calculation : The percentage of inhibition of the ABTS radical is calculated to determine the scavenging activity, and the IC50 value is determined.[1][7]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS_Radical Generate ABTS•⁺ by reacting ABTS with Potassium Persulfate Dilute_ABTS_Radical Dilute ABTS•⁺ Solution to Absorbance of 0.70 Generate_ABTS_Radical->Dilute_ABTS_Radical Mix Mix Diluted ABTS•⁺ with Test Compound Dilute_ABTS_Radical->Mix Test_Compound Prepare Serial Dilutions of This compound Test_Compound->Mix Incubate Incubate at Room Temp (e.g., 6 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50

ABTS Radical Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.[1][9]

  • Assay Procedure :

    • Add a small volume of the test sample, this compound, to the freshly prepared FRAP reagent.[1][9]

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[7][9]

  • Measurement : Measure the absorbance of the resulting blue-colored complex at 593 nm.[1][7][9]

  • Quantification : The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as ascorbic acid or Trolox.[1][9]

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_FRAP_Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Test Compound Prepare_FRAP_Reagent->Mix Test_Compound Prepare Serial Dilutions of This compound Test_Compound->Mix Incubate Incubate at 37°C (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Quantify Quantify Antioxidant Capacity (vs. Standard Curve) Measure_Absorbance->Quantify

FRAP Assay Workflow.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound are mediated through its interaction with key cellular signaling pathways. It has been shown to modulate the NF-κB and Nrf2/HO-1 pathways.[1][7]

  • Inhibition of NF-κB Pathway : this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[1][7] By suppressing the NF-κB pathway, it can reduce the inflammatory response.[7]

  • Activation of Nrf2/HO-1 Pathway : Related lignans (B1203133) have demonstrated the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[7] This is a critical cellular defense mechanism against oxidative stress.[7] Activation of Nrf2 leads to the transcription of antioxidant and detoxifying enzymes.

Antioxidant_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2/HO-1 Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) Nrf2_Activation->Antioxidant_Genes Pinoresinol_Glucoside This compound Pinoresinol_Glucoside->NFkB_Activation Inhibits Pinoresinol_Glucoside->Nrf2_Activation Activates

Antioxidant Signaling Pathways.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through various mechanisms, including radical scavenging and reducing power. Its ability to modulate key signaling pathways related to inflammation and oxidative stress underscores its potential as a promising candidate for further investigation in the development of novel therapeutic agents. The standardized protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their future studies.

References

Unveiling the Anti-inflammatory Potential of (-)-Pinoresinol 4-O-glucoside: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside, a prominent lignan (B3055560) glycoside found in various medicinal plants and dietary sources, is emerging as a compound of significant interest for its therapeutic properties. This technical guide provides an in-depth exploration of its anti-inflammatory activities, focusing on the underlying molecular mechanisms, quantitative data from pertinent assays, and detailed experimental protocols to facilitate further research and development. While much of the detailed mechanistic and quantitative anti-inflammatory research has been conducted on its aglycone, pinoresinol, this document will present the available data for both compounds to offer a comprehensive understanding of their potential. The primary anti-inflammatory effects are attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to a reduction in pro-inflammatory mediators.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data for this compound and its aglycone, pinoresinol, to provide a comparative overview of their biological effects.

Table 1: In Vitro Bioactivities of this compound

Activity AssessedAssayResult (IC₅₀ or Total Capacity)Reference(s)
Antioxidant Ferric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[1]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[1]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)IC₅₀: 34.5 µg/mL[2]
1,1-diphenyl-2-picrylhydrazyl (DPPH)IC₅₀: 44.2 µg/mL[2]
Enzyme Inhibition α-glucosidase InhibitionIC₅₀: 48.13 µg/mL[1][2]

Table 2: In Vitro Anti-inflammatory Activities of Pinoresinol (Aglycone)

Activity AssessedTest SystemEffectReference(s)
Cytokine Inhibition IL-1β stimulated Caco-2 cellsDose-dependent decrease in IL-6 and MCP-1 secretion
Enzyme Activity Inhibition IL-1β stimulated Caco-2 cellsSignificant reduction in Cyclooxygenase-2 (COX-2) derived Prostaglandin E₂
Cytokine Inhibition LPS-activated primary microgliaInhibition of TNF-α, IL-1β, and IL-6 production
Enzyme Expression Inhibition LPS-activated primary microgliaAttenuated mRNA and protein levels of iNOS and COX-2

Table 3: In Vivo Anti-inflammatory and Related Activities of this compound

Biological EffectAnimal ModelDosageKey FindingsReference(s)
Hepatoprotective CCl₄-induced hepatotoxicity in mice50 mg/kg b.w. (oral)Significant reduction in serum AST and ALT levels.[1][2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its aglycone, pinoresinol, are primarily mediated through the downregulation of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3]

Pinoresinol has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[3] This action effectively traps NF-κB in the cytoplasm, thereby suppressing the expression of its target inflammatory genes.[3]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65 p50 p_IkBa->p65_p50 degradation of IκBα p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc translocation Pinoresinol (-)-Pinoresinol 4-O-glucoside Pinoresinol->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes transcription

Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in inflammation. It comprises a cascade of protein kinases, including ERK, p38, and JNK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of inflammatory genes. Pinoresinol has been demonstrated to suppress the phosphorylation of ERK1/2 and p38 in LPS-stimulated macrophages, indicating its ability to modulate this pathway and contribute to its anti-inflammatory effects.

MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates P_MAPK P-MAPK MAPK->P_MAPK P_MAPK_nuc P-MAPK P_MAPK->P_MAPK_nuc translocation Pinoresinol (-)-Pinoresinol 4-O-glucoside Pinoresinol->MAPKK inhibits Transcription_Factors Transcription Factors P_MAPK_nuc->Transcription_Factors activates Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes transcription

Modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

This protocol describes the measurement of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

LPS_Assay_Workflow start Start: Seed Macrophages (e.g., RAW 264.7) incubation1 Incubate for 24h to allow adherence start->incubation1 pretreatment Pre-treat with various concentrations of This compound or vehicle incubation1->pretreatment incubation2 Incubate for 1-2h pretreatment->incubation2 stimulation Stimulate with LPS (e.g., 1 µg/mL) incubation2->stimulation incubation3 Incubate for 18-24h stimulation->incubation3 supernatant_collection Collect cell culture supernatant incubation3->supernatant_collection cytokine_analysis Analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA supernatant_collection->cytokine_analysis end End cytokine_analysis->end

Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) or vehicle alone for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each cytokine.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol outlines the procedure for analyzing the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Western_Blot_Workflow start Start: Cell Culture and Treatment (as in LPS assay) cell_lysis Lyse cells with RIPA buffer containing protease and phosphatase inhibitors start->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-p-ERK) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect protein bands using chemiluminescence secondary_antibody->detection analysis Quantify band intensity and normalize to loading control (e.g., β-actin) detection->analysis end End analysis->end

Workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as the in vitro anti-inflammatory assay.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Paw_Edema_Workflow start Start: Acclimatize Animals (e.g., Wistar rats) grouping Divide animals into groups: Vehicle, Positive Control (e.g., Indomethacin), and this compound treatment groups start->grouping dosing Administer test compounds orally (p.o.) grouping->dosing induction After 1h, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw dosing->induction measurement Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer induction->measurement calculation Calculate the percentage inhibition of paw edema measurement->calculation analysis Analyze data statistically calculation->analysis end End analysis->end

Workflow for carrageenan-induced paw edema assay.

Methodology:

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Treatment groups with different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Induction of Edema: One hour after oral administration of the test compounds, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This compound and its aglycone, pinoresinol, demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators. While the qualitative mechanisms are becoming clearer, there is a need for more extensive quantitative data, particularly for this compound, to establish clear dose-response relationships and IC₅₀ values for its anti-inflammatory effects.

Future research should focus on:

  • Conducting comprehensive in vitro studies to determine the IC₅₀ values of this compound for the inhibition of a wider range of pro-inflammatory cytokines and enzymes in different cell types.

  • Performing detailed in vivo studies using models of acute and chronic inflammation to establish the efficacy and optimal dosing of this compound.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to better understand its absorption, distribution, metabolism, and excretion.

  • Exploring the potential synergistic effects of this compound with other anti-inflammatory agents.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential development into a clinically effective treatment for inflammatory diseases.

References

The Neuroprotective Potential of (-)-Pinoresinol 4-O-glucoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol (B158572) 4-O-β-D-glucopyranoside, a lignan (B3055560) glycoside found in various plants such as prunes (Prunus domestica), has emerged as a compound of significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the neuroprotective effects of (-)-Pinoresinol 4-O-glucoside and its related derivatives. The document delves into the quantitative data from preclinical studies, details key experimental methodologies, and illustrates the underlying molecular signaling pathways to support further research and drug development in the field of neuroprotection.

Quantitative Data Summary

The neuroprotective effects of (-)-pinoresinol and its glucosides have been substantiated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a clear comparison of their potency.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity
Activity AssessedAssayResult (IC₅₀ or Total Capacity)Reference(s)
AntioxidantFerric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[3]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[1][3]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)IC₅₀: 34.5 µg/mL[1]
Antioxidant1,1-diphenyl-2-picrylhydrazyl (DPPH)IC₅₀: 44.2 µg/mL
Enzyme Inhibitionα-glucosidase InhibitionIC₅₀: 48.13 µg/mL
Table 2: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside in a Mouse Model of Alzheimer's Disease[5]

Model: Stereotactic hippocampal injection of Aβ1-42 in mice. Treatment: Intragastric administration of Pinoresinol Diglucoside (PDG) for 3 weeks.

BiomarkerControl (Aβ1-42)PDG (5 mg/kg)PDG (10 mg/kg)
TNF-α (pg/mg protein)~18~12~9
IL-1β (pg/mg protein)~250~175~125
SOD activity (U/mg protein)~40~60~75
Catalase activity (U/mg protein)~15~25~30
Bcl-2/Bax ratio~0.5~1.2~1.8
Cleaved Caspase-3IncreasedDecreasedSignificantly Decreased
Table 3: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside in a Mouse Model of Brain Ischemia/Reperfusion[5]

Model: Middle Cerebral Artery Occlusion (MCAO) in male C57BL/6 mice. Treatment: Intravenous injection of Pinoresinol Diglucoside (PDG).

BiomarkerIschemia/Reperfusion ControlPDG (Low Dose)PDG (High Dose)
IL-6IncreasedDecreasedSignificantly Decreased
SOD activityDecreasedIncreasedSignificantly Increased
GSH activityDecreasedIncreasedSignificantly Increased
GSH-Px activityDecreasedIncreasedSignificantly Increased

Core Signaling Pathways in Neuroprotection

This compound and its derivatives exert their neuroprotective effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory and Neuroprotective Effects

The anti-inflammatory and neuroprotective activities are partly mediated by the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.[1] By suppressing the nuclear translocation of NF-κB, the compound attenuates the expression of pro-inflammatory cytokines.[4] Concurrently, activation of the Nrf2 pathway leads to the transcription of antioxidant and cytoprotective genes, mitigating oxidative damage.[1][5] Studies on the diglucoside form have also shown inhibition of the TLR4/NF-κB pathway.[5]

G cluster_0 This compound Modulation cluster_1 Anti-Inflammatory Pathway cluster_2 Antioxidant Pathway cluster_3 Cellular Response PG (-)-Pinoresinol 4-O-glucoside TLR4 TLR4 PG->TLR4 Nrf2 Nrf2 Activation PG->Nrf2 NFkB NF-κB Activation TLR4->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Inhibits Transcription Neuroinflammation Neuroinflammation (Reduced) Cytokines->Neuroinflammation HO1 HO-1 Expression Nrf2->HO1 Promotes Antioxidant Antioxidant & Cytoprotective Gene Expression HO1->Antioxidant OxidativeStress Oxidative Stress (Reduced) Antioxidant->OxidativeStress Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection OxidativeStress->Neuroprotection Pinoresinol Pinoresinol (aglycone) IGF1R IGF-1R Pinoresinol->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellSurvival Cell Survival mTOR->CellSurvival Acclimatization Acclimatize Mice (1 week) Surgery Stereotactic Hippocampal Injection of Aβ1-42 Acclimatization->Surgery Grouping Divide into Groups (Control, PDG-treated) Surgery->Grouping Treatment Intragastric Administration of PDG (3 weeks) Grouping->Treatment Behavioral Behavioral Tests (Morris Water Maze, Y-maze) Treatment->Behavioral Biochemical Biochemical Analysis (Cytokines, Oxidative Stress Markers, Apoptosis Proteins) Behavioral->Biochemical Acclimatization Acclimatize Mice MCAO Middle Cerebral Artery Occlusion (MCAO) Acclimatization->MCAO Treatment Intravenous Injection of PDG MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Neurological Neurological Scoring Reperfusion->Neurological Analysis Analysis of Brain Tissue (Infarct Volume, Edema, Inflammatory & Oxidative Stress Markers) Neurological->Analysis

References

Antihyperglycemic effects of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antihyperglycemic Effects of (-)-Pinoresinol 4-O-glucoside

Introduction

This compound (PG) is a lignan (B3055560) glycoside found in various plants, including prunes (Prunus domestica), Lonicera japonica, and Eucommia ulmoides.[1][2][3] Emerging research has highlighted its potential as a significant antihyperglycemic agent, demonstrating notable effects on glucose metabolism and the mitigation of diabetes-associated complications in preclinical studies.[1][4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms of action related to the antihyperglycemic effects of PG. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vivo and in vitro studies, offering a clear comparison of the compound's efficacy.

Table 1: Summary of In Vivo Antihyperglycemic Effects of this compound in STZ-Induced Diabetic Mice

Animal ModelCompound & DosageTreatment DurationKey Outcomes
Streptozotocin (B1681764) (STZ)-induced diabetic male Swiss albino miceThis compound (50 mg/kg b.w., oral gavage)10 daysSerum Glucose: 37.83% reduction[1][4][5][6] Serum Insulin: 25.37% increase[1][4][5][6]

Table 2: Summary of In Vivo Effects on Oxidative Stress Markers in STZ-Induced Diabetic Mice

ParameterEffect of PG (50 mg/kg b.w.)
Lipid Peroxides (LPO)51.77% reduction[1][5]
Catalase (CAT)93.02% increase[1][5]
Superoxide (B77818) Dismutase (SOD)70.79% increase[1][5]
Total Antioxidant Status (TAS)101.90% increase[1][5]

Table 3: In Vitro α-Glucosidase Inhibitory Activity

AssayTest SystemResult (IC₅₀)
α-Glucosidase InhibitionIn vitro enzymatic assay48.13 µg/mL[4][5][6][7]

Table 4: Summary of In Vitro Antioxidant Activity

Activity AssessedAssayResult (IC₅₀ or Total Capacity)
AntioxidantFerric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[4][6][7]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[4][6][7]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)IC₅₀: 34.5 µg/mL[5][7]
Antioxidant1,1-diphenyl-2-picrylhydrazyl (DPPH)IC₅₀: 44.2 µg/mL[5][7]

Signaling Pathways and Mechanisms of Action

The primary mechanism underlying the antihyperglycemic effect of this compound is the inhibition of α-glucosidase.[1] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, PG slows the absorption of glucose, thereby reducing postprandial blood glucose spikes.[1]

Furthermore, PG's potent antioxidant properties play a crucial role in mitigating the oxidative stress that is a well-known complication of diabetes.[4][6] Studies have shown that PG can significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase.[1][5]

Beyond these primary effects, the biological activities of PG and its aglycone, pinoresinol, are mediated through the modulation of several key signaling pathways. These include the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2/HO-1 pathway, which is a critical cellular defense against oxidative stress.[2][7][8] While not directly tied to glucose metabolism, these anti-inflammatory and antioxidant actions are relevant to addressing the broader pathological consequences of diabetes.

Carbs Complex Carbohydrates (in diet) aGlucosidase α-Glucosidase (Intestinal Enzyme) Carbs->aGlucosidase Metabolized by Glucose Glucose (Monosaccharide) aGlucosidase->Glucose Produces Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia PG (-)-Pinoresinol 4-O-glucoside PG->aGlucosidase Inhibits

Mechanism of this compound.

cluster_0 Inflammatory / Oxidative Stimuli cluster_1 NF-κB Pathway cluster_2 Nrf2/HO-1 Pathway Stimuli Stimuli NFkB NF-κB Activation Stimuli->NFkB Nrf2 Nrf2 Activation Stimuli->Nrf2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Expression HO1 Antioxidant Genes (e.g., HO-1) Nrf2->HO1 Promotes Transcription PG (-)-Pinoresinol 4-O-glucoside PG->NFkB Inhibits PG->Nrf2 Activates

Proposed anti-inflammatory and antioxidant signaling pathways.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below, based on available literature.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Mice

This protocol describes the induction of hyperglycemia in mice using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.[1]

  • Animal Model: Male Swiss albino mice (27-30g).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Induction of Diabetes:

    • Fast the mice overnight before induction.

    • Prepare a fresh solution of STZ in a cold citrate (B86180) buffer (0.1 M, pH 4.5).

    • Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (dose may vary, e.g., 150 mg/kg).

    • After 72 hours, measure fasting blood glucose from the tail vein. Mice with blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

Treatment Protocol and Sample Collection

This protocol outlines the treatment of diabetic mice with PG and the subsequent collection of biological samples.[1]

  • Grouping: Divide the selected diabetic mice into at least two groups:

    • Diabetic Control Group (receives vehicle).

    • PG-Treated Group (receives PG, e.g., 50 mg/kg b.w., via oral gavage).

  • Treatment: Administer the respective treatments daily for a specified duration (e.g., 10 days).

  • Monitoring: Monitor body weight and blood glucose levels periodically throughout the study.

  • Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via cardiac puncture under anesthesia.

    • Separate the serum by centrifugation for subsequent biochemical analysis.

    • Euthanize the animals and harvest organs (e.g., liver, pancreas) for further analysis if required.

Biochemical Analysis

This protocol details the measurement of key antihyperglycemic and antioxidant markers.[1]

  • Serum Glucose: Measured using a standard glucose oxidase-peroxidase (GOD-POD) enzymatic method.

  • Serum Insulin: Quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Oxidative Stress Markers:

    • Lipid Peroxides (LPO): Assessed by measuring thiobarbituric acid reactive substances (TBARS).

    • Catalase (CAT) and Superoxide Dismutase (SOD): Enzyme activities measured using established spectrophotometric methods.

    • Total Antioxidant Status (TAS): Determined using commercially available kits.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the compound's ability to inhibit the α-glucosidase enzyme.[4]

  • Reagents:

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Phosphate buffer (pH 6.8).

    • Test compound (PG) at various concentrations.

    • Acarbose as a positive control.

    • Stop solution (e.g., Sodium Carbonate).

  • Procedure:

    • Add the test compound solution and α-glucosidase solution to a 96-well plate. Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of PG required to inhibit 50% of the enzyme activity).

Acclimatization Animal Acclimatization (e.g., 1 week) Induction Induction of Diabetes (Single STZ Injection) Acclimatization->Induction Selection Selection of Diabetic Mice (Blood Glucose > 250 mg/dL) Induction->Selection Grouping Grouping (Diabetic Control, PG-Treated) Selection->Grouping Treatment Daily Oral Administration (Vehicle or PG for 10 days) Grouping->Treatment Monitoring Monitoring (Body Weight, Glucose) Treatment->Monitoring Collection Sample Collection (Blood, Tissues) Treatment->Collection Analysis Biochemical Analysis (Glucose, Insulin, Oxidative Stress) Collection->Analysis

In vivo experimental workflow diagram.

References

Hepatoprotective Activity of (-)-Pinoresinol 4-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside (PG) is a lignan (B3055560) glycoside with notable antioxidant properties.[1] Emerging preclinical research has identified its potential as a significant hepatoprotective agent, demonstrating promising outcomes in models of liver injury.[1] This technical guide provides a comprehensive overview of the hepatoprotective activity of PG, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information is intended to facilitate further research and development of PG as a potential therapeutic agent for liver diseases.

Quantitative Data on Hepatoprotective and Antioxidant Activities

The hepatoprotective and antioxidant effects of this compound have been quantified in several studies. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity
Activity AssessedAssayResult (IC₅₀ or Total Capacity)
AntioxidantFerric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[2][3]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[2][3]
Enzyme Inhibitionα-glucosidase InhibitionIC₅₀: 48.13 µg/mL[2][4]
Table 2: In Vivo Hepatoprotective Effects in CCl₄-Induced Liver Injury in Mice
ParameterTreatment GroupDoseResultPercent Change vs. CCl₄ Control
Serum Liver Enzymes
Alanine Aminotransferase (ALT)CCl₄ + PG50 mg/kgLevels significantly loweredNot specified
Aspartate Aminotransferase (AST)CCl₄ + PG50 mg/kgLevels significantly loweredNot specified
Oxidative Stress Markers
Lipid Peroxidation (LPO)CCl₄ + PG50 mg/kgLevels significantly reducedNot specified
Catalase (CAT)CCl₄ + PG50 mg/kgActivity significantly enhancedNot specified
Superoxide (B77818) Dismutase (SOD)CCl₄ + PG50 mg/kgActivity significantly enhancedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key in vivo and in vitro experimental protocols used to evaluate the hepatoprotective activity of this compound.

In Vivo: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Mice

This model is a standard for evaluating the hepatoprotective effects of compounds against toxin-induced liver damage.[1]

1. Animal Model and Treatment Regimen:

  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group I: Normal Control (Vehicle)

    • Group II: CCl₄ Control (Vehicle + CCl₄)

    • Group III: PG-treated (PG + CCl₄)

    • Group IV: Positive Control (e.g., Silymarin + CCl₄)

  • Dosing:

    • This compound is administered orally (p.o.) at a specified dose (e.g., 50 mg/kg) for a set period (e.g., 7-20 days).[2]

    • On the final day of treatment, a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.1 mL/kg, diluted in olive oil) is administered to all groups except the Normal Control, typically 2 hours after the last dose of the test compound.[1]

2. Sample Collection and Analysis:

  • Euthanasia and Sample Collection: 24 hours after CCl₄ administration, mice are euthanized. Blood is collected via cardiac puncture for serum separation. The liver is perfused with ice-cold saline and then excised.[1]

  • Biochemical Analysis:

    • Serum levels of ALT and AST are measured using commercially available kits as markers of liver damage.[1]

    • A portion of the liver is homogenized to prepare a 10% (w/v) supernatant. This is used to determine the levels of lipid peroxidation (LPO) and the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) using appropriate assay kits.[1]

  • Histopathological Examination: A section of the liver tissue is fixed in 10% neutral buffered formalin, processed for paraffin (B1166041) embedding, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are examined under a microscope to assess the degree of liver injury.[1]

G cluster_0 Experimental Workflow: In Vivo CCl4-Induced Hepatotoxicity cluster_1 Analysis acclimatization Acclimatization of Mice (1 week) grouping Random Grouping of Mice acclimatization->grouping treatment Oral Administration of PG / Vehicle / Silymarin (e.g., 7-20 days) grouping->treatment induction Intraperitoneal Injection of CCl4 (or vehicle) treatment->induction euthanasia Euthanasia (24h post-CCl4) induction->euthanasia collection Blood and Liver Tissue Collection euthanasia->collection biochemical Serum Biochemical Analysis (ALT, AST) collection->biochemical oxidative Liver Homogenate Analysis (LPO, CAT, SOD) collection->oxidative histo Histopathological Examination (H&E Staining) collection->histo

Workflow for CCl₄-Induced Hepatotoxicity Model.

In Vitro: Toxin-Induced Injury in HepG2 Cells

This protocol assesses the cytoprotective effects of this compound against a hepatotoxin in a human liver cell line.[1]

1. Cell Culture and Treatment:

  • Cell Line: HepG2, a human hepatoma cell line.

  • Cell Seeding: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various non-toxic concentrations of PG for a specified period (e.g., 12-24 hours). A vehicle control group is included.

  • Induction of Cell Injury: After pre-treatment, cells are exposed to a predetermined concentration of a hepatotoxin (e.g., CCl₄, acetaminophen) in the presence of PG. A toxin-only control group is also included.[1]

2. Assessment of Cytoprotection:

  • Cell Viability: An MTT assay or a similar cell viability assay is performed to determine the percentage of viable cells in each treatment group.

  • Enzyme Leakage: The cell culture supernatant is collected to measure the activity of released lactate (B86563) dehydrogenase (LDH), ALT, and AST using commercial kits.

  • Intracellular Reactive Oxygen Species (ROS): A fluorescent probe (e.g., DCFH-DA) is used to measure the levels of intracellular ROS.

G cluster_0 Experimental Workflow: In Vitro Hepatoprotection Assay cluster_1 Assessment seeding Seed HepG2 Cells adhesion Allow Cell Adhesion (Overnight) seeding->adhesion pretreatment Pre-treat with PG or Vehicle (12-24h) adhesion->pretreatment induction Induce Injury with Hepatotoxin (e.g., CCl4) pretreatment->induction viability Cell Viability Assay (MTT) induction->viability enzyme Enzyme Leakage Assay (LDH, ALT, AST) induction->enzyme ros Intracellular ROS Measurement induction->ros

Workflow for In Vitro Hepatoprotection Assay.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound are attributed to its potent antioxidant and anti-inflammatory activities. While research on the specific signaling pathways of the glucoside is ongoing, studies on its aglycone, pinoresinol (B1678388), provide significant insights into the likely mechanisms of action. These include the modulation of the NF-κB and AP-1 signaling pathways.

Modulation of Inflammatory Pathways

Carbon tetrachloride-induced liver injury leads to the activation of pro-inflammatory signaling cascades. Pinoresinol, the aglycone of PG, has been shown to inhibit the nuclear translocation of nuclear factor-kappaB (NF-κB) and the phosphorylation of c-Jun, a component of activating protein-1 (AP-1).[5][6] This inhibition down-regulates the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][6]

G cluster_0 Proposed Anti-Inflammatory Signaling Pathway ccl4 CCl4-induced Liver Injury ros Increased ROS ccl4->ros nfkb_activation NF-κB Activation ros->nfkb_activation ap1_activation AP-1 Activation (c-Jun Phosphorylation) ros->ap1_activation inflammatory_mediators Expression of Inflammatory Mediators (TNF-α, iNOS, COX-2) nfkb_activation->inflammatory_mediators ap1_activation->inflammatory_mediators pg This compound (via Pinoresinol) pg->nfkb_activation Inhibits pg->ap1_activation Inhibits protection Hepatoprotection liver_damage Hepatocellular Damage inflammatory_mediators->liver_damage

Proposed Anti-Inflammatory Signaling Pathway.

Antioxidant Mechanisms

The antioxidant activity of this compound is a cornerstone of its hepatoprotective effect. It acts by scavenging free radicals and enhancing the endogenous antioxidant defense system. In vivo studies have shown that PG mitigates lipid peroxidation and boosts the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).[1] This dual action helps to alleviate the oxidative stress induced by hepatotoxins.

G cluster_0 Antioxidant Mechanism of Action hepatotoxin Hepatotoxin (e.g., CCl4) ros_generation Generation of Reactive Oxygen Species (ROS) hepatotoxin->ros_generation oxidative_stress Oxidative Stress ros_generation->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation enzyme_depletion Depletion of Antioxidant Enzymes (CAT, SOD) oxidative_stress->enzyme_depletion cell_damage Hepatocellular Damage lipid_peroxidation->cell_damage enzyme_depletion->cell_damage protection Hepatoprotection pg This compound ros_scavenging Direct ROS Scavenging pg->ros_scavenging enzyme_enhancement Enhanced Activity of CAT and SOD pg->enzyme_enhancement ros_scavenging->ros_generation Reduces enzyme_enhancement->enzyme_depletion Counteracts

Antioxidant Mechanism of Action.

Conclusion

This compound demonstrates significant hepatoprotective activity in preclinical models of liver injury. Its mechanism of action is multifactorial, primarily involving potent antioxidant and anti-inflammatory effects. The ability of its aglycone, pinoresinol, to modulate key inflammatory pathways such as NF-κB and AP-1, coupled with its capacity to enhance the endogenous antioxidant defense system, underscores its therapeutic potential. Further research is warranted to fully elucidate the specific molecular targets of PG and to evaluate its efficacy and safety in more advanced preclinical models, paving the way for potential clinical applications in the management of liver diseases.

References

Mechanism of Action of (-)-Pinoresinol 4-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pinoresinol 4-O-β-D-glucopyranoside, a lignan (B3055560) glycoside predominantly found in plants such as prunes (Prunus domestica), has attracted considerable scientific attention for its wide array of pharmacological activities.[1][2] This technical document provides an in-depth analysis of the compound's mechanism of action, with a focus on its antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective properties.[1][2] We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

(-)-Pinoresinol 4-O-glucoside is a bioactive lignan that has demonstrated significant therapeutic potential in various preclinical models.[3] Its diverse pharmacological profile, which includes antioxidant, anti-inflammatory, anti-hyperglycemic, hepatoprotective, and neuroprotective effects, makes it a compelling candidate for further investigation and development.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, providing a foundation for future research and clinical exploration.

Quantitative Data Summary

The biological activities of this compound have been quantified in a variety of in vitro and in vivo studies. The following tables summarize the key quantitative findings, offering a comparative overview of its potency.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity
Activity AssessedAssayResult (IC₅₀ or Total Capacity)
AntioxidantFerric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[1][4][5]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[1][4][5]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical ScavengingIC₅₀: 34.5 µg/mL[1][3][6]
Antioxidant1,1-diphenyl-2-picrylhydrazyl (DPPH) Radical ScavengingIC₅₀: 44.2 µg/mL[1][3][6]
Enzyme Inhibitionα-glucosidase InhibitionIC₅₀: 48.13 µg/mL[1][4][5][6]
Table 2: In Vivo Biological Effects
Biological EffectModelDosageKey Findings
Anti-hyperglycemicStreptozotocin-Induced Diabetes in Mice50 mg/kg b.w. (oral)37.83% decrease in serum glucose; 25.37% increase in insulin (B600854) levels.[1][4][5]
HepatoprotectiveCCl₄-induced hepatotoxicity in mice50 mg/kg b.w. (oral)Significant reduction in serum AST and ALT levels.[1][4][6]

Core Signaling Pathways and Mechanisms of Action

This compound and its aglycone, pinoresinol (B1678388), exert their biological effects by modulating several critical cellular signaling pathways.

Anti-inflammatory and Antioxidant Signaling: NF-κB and Nrf2/HO-1 Pathways

The anti-inflammatory and antioxidant activities of this compound are largely mediated through its influence on the NF-κB and Nrf2/HO-1 signaling pathways.[1][3][7] The compound has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8] By suppressing the NF-κB pathway, it effectively mitigates the inflammatory response.[1][7] Concurrently, it is suggested to activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[1][7] Activation of Nrf2 leads to the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1), which helps to counteract oxidative damage.[7]

G Pinoresinol This compound NFkB_activation NF-κB Activation Pinoresinol->NFkB_activation Inhibits Nrf2_activation Nrf2 Activation Pinoresinol->Nrf2_activation Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_activation->Pro_inflammatory_genes Promotes Inflammation Inflammation Pro_inflammatory_genes->Inflammation Antioxidant_genes Antioxidant Gene Expression (HO-1) Nrf2_activation->Antioxidant_genes Promotes Oxidative_stress Reduced Oxidative Stress Antioxidant_genes->Oxidative_stress

Anti-inflammatory and antioxidant signaling pathways.
Regulation of Cell Growth: PI3K/Akt/mTOR Signaling

The aglycone of this compound, pinoresinol, has been demonstrated to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] This interaction can lead to the activation of the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, and survival.[1] The activation of this pathway has been linked to the promotion of myoblast proliferation.[1]

G Pinoresinol Pinoresinol (aglycone) IGF1R IGF-1R Pinoresinol->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_growth Cell Growth & Proliferation mTOR->Cell_growth

Pinoresinol-mediated activation of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

In Vitro Assays

This assay quantifies the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which exhibits an intense blue color.[1]

  • Reagents:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6)

    • TPTZ Solution (10 mM in 40 mM HCl)

    • Ferric Chloride (FeCl₃) Solution (20 mM)

    • FRAP Reagent: A freshly prepared mixture of acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio, warmed to 37°C before use.[1]

    • Standard: Ferrous sulfate (B86663) (FeSO₄·7H₂O) solution of known concentration.

  • Procedure:

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value based on the standard curve.

This assay is used to determine the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagents:

    • α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate (B84403) buffer.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

    • Stop solution (e.g., 0.1 M Na₂CO₃).

    • Positive Control: Acarbose.[1]

  • Procedure:

    • In a 96-well plate, add 50 µL of the sample or positive control at various concentrations.[1]

    • Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.[1]

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.[1]

    • Incubate at 37°C for 20 minutes.[1]

    • Stop the reaction by adding 50 µL of the stop solution.[1]

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value.

In Vivo Models

This model is utilized to assess the anti-hyperglycemic effects of compounds in a type 1 diabetes model.[1]

G Acclimatize Acclimatize Mice (1 week) Induce_diabetes Induce Diabetes (STZ injection) Acclimatize->Induce_diabetes Confirm_diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) Induce_diabetes->Confirm_diabetes Group_and_treat Group and Treat (Vehicle or Compound) Confirm_diabetes->Group_and_treat Monitor_and_collect Monitor and Collect Samples (Blood Glucose, Insulin) Group_and_treat->Monitor_and_collect G Acclimatize Acclimatize Mice (1 week) Group_mice Group Mice (Control, CCl₄, CCl₄ + Compound) Acclimatize->Group_mice Administer_compound Administer Compound or Vehicle (e.g., 7 days) Group_mice->Administer_compound Induce_hepatotoxicity Induce Hepatotoxicity (CCl₄) Administer_compound->Induce_hepatotoxicity Collect_samples Collect and Analyze Samples (Serum AST, ALT) Induce_hepatotoxicity->Collect_samples

References

(-)-Pinoresinol 4-O-glucoside and the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pinoresinol (B158572) 4-O-glucoside, a lignan (B3055560) glycoside found in various plant species, and its aglycone, (-)-pinoresinol, have garnered significant attention for their anti-inflammatory properties. A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth overview of the interaction between (-)-pinoresinol 4-O-glucoside and the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[1][[“]][3] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of inflammatory diseases. Natural compounds that can modulate this pathway are therefore of significant therapeutic interest.[1][[“]] this compound and its aglycone, (-)-pinoresinol, have emerged as promising candidates, exhibiting potent anti-inflammatory effects.[4][5][6] This document serves as a comprehensive resource, detailing the current understanding of how these compounds impact NF-κB signaling.

Mechanism of Action

(-)-Pinoresinol and its glucoside exert their anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.[4][5][6] The primary mechanism involves the suppression of IκBα phosphorylation and subsequent degradation.[4][5][6] In its inactive state, NF-κB (typically a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins, most notably IκBα.[4] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα.[5][6] This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2).[4][8]

(-)-Pinoresinol has been shown to inhibit the phosphorylation of both IKK and IκBα.[5][6] This action prevents the degradation of IκBα, thereby retaining the NF-κB complex in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[4][5][6]

Quantitative Data

Table 1: Effect of Pinoresinol (B1678388) on NF-κB Signaling Pathway Components

Target Protein Cell Line Treatment/Stimulus Concentration of Pinoresinol Observed Effect Reference
p-p65 NF-κB Differentiated THP-1 macrophages IL-6 50 µM and 100 µM Dose-dependent reduction in phosphorylation [5][6]
Nuclear p-p65 NF-κB Differentiated THP-1 macrophages IL-6 50 µM and 100 µM Dose-dependent inhibition of nuclear translocation [5][6]
p-IKK Differentiated THP-1 macrophages IL-6 50 µM and 100 µM Significant attenuation of phosphorylation [5][6]
p-IκBα Differentiated THP-1 macrophages IL-6 50 µM and 100 µM Effective impediment of phosphorylation [5][6]

| IκBα degradation | Differentiated THP-1 macrophages | IL-6 | 50 µM and 100 µM | Significant inhibition of degradation |[5][6] |

Table 2: Effect of Pinoresinol on Pro-inflammatory Gene and Protein Expression

Target Gene/Protein Test System Treatment/Stimulus Concentration of Pinoresinol Observed Effect Reference
IL-6 Human intestinal Caco-2 cells (confluent) IL-1β Not specified 65% reduction [8]
IL-6 Human intestinal Caco-2 cells (differentiated) IL-1β Not specified 30% reduction [8]
COX-2-derived Prostaglandin E2 Human intestinal Caco-2 cells (confluent) IL-1β Not specified 62% reduction [8]
IL-6 and MCP-1 secretion Human intestinal Caco-2 cells IL-1β Not specified Dose-dependent decrease [8]

| TNF-α, iNOS, COX-2 (protein and mRNA) | CCl4-induced liver injury in mice | CCl4 | 25, 50, 100, 200 mg/kg | Attenuation of increased expression |[9] |

Table 3: Antioxidant and Enzyme Inhibitory Activities of this compound

Activity Assay Test System IC50 / Result Reference
Antioxidant ABTS Radical Scavenging In vitro IC50: 34.5 µg/mL [10]
Antioxidant DPPH Radical Scavenging In vitro IC50: 44.2 µg/mL [10]
Antioxidant Ferric Reducing Antioxidant Power (FRAP) In vitro Total antioxidant capacity: 418.47 µmol/g (ascorbic acid equivalent) [11]

| α-Glucosidase Inhibition | In vitro | α-glucosidase from Saccharomyces cerevisiae | IC50: 48.13 µg/mL |[10][11] |

Experimental Protocols

Western Blot Analysis for NF-κB Pathway Proteins

This protocol describes the detection of phosphorylated and total levels of key proteins in the NF-κB signaling pathway.

1. Cell Culture and Treatment:

  • Culture cells (e.g., THP-1 macrophages, RAW 264.7, or other relevant cell lines) to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound or pinoresinol (e.g., 10, 50, 100 µM) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a short period (e.g., 15-30 minutes) to observe phosphorylation events.

2. Protein Extraction:

  • For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol to separate the fractions.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel (e.g., 10-12%).

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-IKK, anti-IKK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST (3 x 10 minutes).

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.

  • Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Incubate for 24 hours to allow for plasmid expression.

2. Compound Treatment and Stimulation:

  • After transfection, replace the medium with fresh medium containing various concentrations of this compound or pinoresinol.

  • Pre-incubate with the compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL). Include unstimulated and vehicle-treated controls.

  • Incubate for an additional 6-24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially in the same well using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

  • Determine the dose-dependent inhibitory effect of the test compound.

Visualizations

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65 p65 NFkB_complex NF-κB Complex (p65/p50) p50 p50 NFkB_complex->IkBa NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus Translocation Pinoresinol (-)-Pinoresinol 4-O-glucoside Pinoresinol->IKK_complex Inhibits Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with Pinoresinol Glucoside & Stimulus) Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (BCA/Bradford Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 5. Electrotransfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis Luciferase_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Transfection 2. Co-transfect with NF-κB-luc & Renilla-luc Plasmids Cell_Seeding->Transfection Incubation_24h 3. Incubate for 24 hours Transfection->Incubation_24h Compound_Treatment 4. Treat with Pinoresinol Glucoside Incubation_24h->Compound_Treatment Stimulation 5. Stimulate with NF-κB Activator (e.g., TNF-α) Compound_Treatment->Stimulation Incubation_6_24h 6. Incubate for 6-24 hours Stimulation->Incubation_6_24h Lysis 7. Cell Lysis Incubation_6_24h->Lysis Luminescence_Measurement 8. Measure Firefly & Renilla Luminescence Lysis->Luminescence_Measurement Data_Analysis 9. Normalize Data & Calculate Fold Induction Luminescence_Measurement->Data_Analysis

References

The Role of (-)-Pinoresinol 4-O-glucoside in Nrf2/HO-1 Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various plant sources, including prunes (Prunus domestica) and the bark of Eucommia ulmoides.[1][2] Lignans are a class of polyphenolic compounds that have garnered significant scientific interest for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects. Emerging evidence suggests that this compound may exert its protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. This technical guide provides a comprehensive overview of the current understanding of the role of this compound in the Nrf2/HO-1 pathway, detailing its proposed mechanism of action, relevant experimental protocols, and a summary of its antioxidant activities.

Quantitative Data on Bioactivity

While direct quantitative data on the activation of the Nrf2/HO-1 pathway by this compound, such as fold changes in protein and mRNA levels, are not extensively available in the current body of peer-reviewed literature, its antioxidant properties have been quantified. The following tables summarize the available data on its antioxidant and related biological activities.

Table 1: In Vitro Antioxidant Activity of this compound
Assay IC50 / Result Reference
DPPH Radical Scavenging44.2 µg/mL[3]
ABTS Radical Scavenging34.5 µg/mL[3]
Ferric Reducing Antioxidant Power (FRAP)Total antioxidant capacity: 418.47 µmol/g (ascorbic acid equivalent)[3]
Table 2: Other Relevant In Vitro Biological Activities
Activity IC50 Value Reference
α-glucosidase inhibition48.13 µg/mL[3]

Proposed Mechanism of Action: Nrf2/HO-1 Pathway Activation

The Nrf2/HO-1 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[2] This leads to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2]

While direct evidence for the interaction between this compound and Keap1 is yet to be established, it is hypothesized that the compound, possibly after deglycosylation to its aglycone pinoresinol, activates the Nrf2 pathway. A study on the structurally related lignan, 4-Ketopinoresinol, has shown that it can activate the Nrf2/HO-1 axis through the upstream PI3K/Akt signaling pathway.[2] This suggests a potential mechanism for this compound as well.

Signaling Pathway Diagram

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pinoresinol_glucoside This compound PI3K PI3K Pinoresinol_glucoside->PI3K Activates (?) Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates (?) Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Gene_Expression HO-1, NQO1, etc. Gene Expression ARE->Gene_Expression Initiates Transcription Cytoprotection Cellular Protection (Antioxidant Response) Gene_Expression->Cytoprotection Leads to Experimental_Workflow Cell_Culture Cell Culture & Treatment with this compound Protein_Extraction Protein Extraction (Cytoplasmic & Nuclear) Cell_Culture->Protein_Extraction Nrf2, HO-1, Keap1 RNA_Extraction Total RNA Extraction & cDNA Synthesis Cell_Culture->RNA_Extraction HO-1, NQO1 Immunofluorescence Immunofluorescence Staining (Nrf2 & DAPI) Cell_Culture->Immunofluorescence Nrf2 Translocation Western_Blot Western Blot Protein_Extraction->Western_Blot Nrf2, HO-1, Keap1 Protein_Quantification Protein Level Quantification Western_Blot->Protein_Quantification Nrf2, HO-1, Keap1 qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR HO-1, NQO1 mRNA_Quantification mRNA Level Quantification qRT_PCR->mRNA_Quantification HO-1, NQO1 Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Nrf2 Translocation

References

Methodological & Application

Application Notes and Protocols for the Purification of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol (B158572) 4-O-glucoside is a lignan (B3055560) glycoside with significant pharmacological interest due to its antioxidant, anti-inflammatory, and antihyperglycemic properties.[1] Effective purification of this compound from natural sources is a critical step for research and development. These application notes provide detailed protocols and quantitative data for the isolation and purification of (-)-pinoresinol 4-O-glucoside from plant materials.

Data Presentation: Quantitative Analysis of Purification

The yield and purity of this compound are highly dependent on the plant source and the purification methodology employed. The following table summarizes quantitative data from a notable study.

Plant SourcePlant PartExtraction & Purification MethodYieldPurityReference
Prunus domestica L.Dried Fruits (Prunes)Methanol (B129727) Maceration, Polyamide & Silica (B1680970) Gel Column Chromatography~0.0025% (700 mg from 28 kg)97%[1]
Taxus × mediaNeedlesMethanolic Extraction0.81 ± 0.05 mg/g dwNot Specified[2]
Cinnamomum sp.Not SpecifiedNot Specified~0.0000325% (2.6 mg from 8 kg)Not Specified[2]

dw = dry weight

Experimental Protocols

The purification of this compound typically involves an initial extraction followed by a series of chromatographic steps.

Protocol 1: General Purification Workflow from Plant Material

This protocol outlines a general and adaptable procedure for the isolation of this compound.

1. Sample Preparation:

  • Air-dry or freeze-dry the plant material (e.g., fruits, stems, roots) to a constant weight.[3]

  • Grind the dried material into a fine powder to increase the surface area for extraction.[2]

2. Extraction:

  • Perform solvent extraction using methanol or ethanol.[4] Maceration, Soxhlet, or ultrasonic-assisted extraction are common techniques.[1]

  • For maceration, soak the powdered plant material in the solvent (e.g., a 1:10 solid to solvent ratio) for 24-48 hours at room temperature with occasional agitation.[5]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.[2]

3. Liquid-Liquid Partitioning (Optional):

  • This step can be used to fractionate the crude extract based on polarity.

  • Dissolve the crude extract in a water/methanol mixture and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This compound is expected to be enriched in the more polar fractions like ethyl acetate or n-butanol.[1]

4. Column Chromatography:

  • This is a critical step for the separation of this compound from other compounds.

  • Stationary Phases: Silica gel, Sephadex LH-20, or polyamide are commonly used.[1]

  • Elution: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, with a silica gel column, a dichloromethane:methanol gradient can be used.[1] For polyamide, a water:methanol gradient is effective.[1]

  • Monitor the collected fractions using Thin-Layer Chromatography (TLC).[2]

5. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification to achieve high purity, fractions containing the compound of interest can be subjected to preparative HPLC.[1]

  • A reversed-phase C18 column is a suitable stationary phase.[3]

  • The mobile phase often consists of a gradient of an aqueous acid solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[4]

6. Crystallization:

  • If a highly pure, crystalline solid is desired, the purified compound can be crystallized from a suitable solvent.[1]

7. Structural Elucidation and Purity Assessment:

  • Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

  • Assess the final purity using analytical HPLC.[1]

Protocol 2: Specific Protocol for Isolation from Prunus domestica

This protocol is based on a successful isolation from dried prunes.[1]

1. Extraction:

  • Macerate 28 kg of dried prunes in distilled methanol (3 x 28 L) at 25°C until exhaustion.

  • Evaporate the solvent at 40°C using a rotary vacuum evaporator to yield a concentrated extract.

2. Fractionation:

  • Subject the concentrated methanol extract to fractionation to obtain a methanol-soluble fraction.

3. Polyamide Column Chromatography:

  • Pack a column with polyamide 6S.

  • Apply the methanol fraction to the column.

  • Elute with a gradient of water and methanol, gradually increasing the methanol concentration.

  • Collect and monitor fractions by TLC.

4. Silica Gel Column Chromatography:

  • Pool the fractions containing this compound and concentrate them.

  • Apply the concentrated fraction to a normal-phase silica gel column.

  • Elute with a solvent system of dichloromethane:methanol (e.g., 90:10 v/v).

  • Collect the purified fractions containing this compound.

Mandatory Visualizations

General Purification Workflow for this compound

Purification_Workflow Start Plant Material Prep Preparation (Drying, Grinding) Start->Prep Extraction Solvent Extraction (e.g., Methanol) Prep->Extraction Partitioning Liquid-Liquid Partitioning (Optional) Extraction->Partitioning ColumnChrom Column Chromatography (e.g., Silica Gel, Polyamide) Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Analysis TLC/HPLC Monitoring ColumnChrom->Analysis FinalProduct Pure this compound PrepHPLC->FinalProduct Structure Structural Elucidation (NMR, MS) FinalProduct->Structure Analysis->ColumnChrom Purification_Techniques cluster_0 Initial Extraction & Fractionation cluster_1 Chromatographic Purification cluster_2 Final Product Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound

References

Application Notes and Protocols for Studying (-)-Pinoresinol 4-O-glucoside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside (PG) is a lignan (B3055560) glycoside found in various plants that has demonstrated a range of promising pharmacological activities.[1] Preclinical research, predominantly in rodent models, has highlighted its antioxidant, anti-inflammatory, hepatoprotective, anti-hyperglycemic, and neuroprotective effects.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the therapeutic potential of PG. The information is compiled from various studies to assist researchers in designing and executing their own in vivo experiments.

Data Presentation: Quantitative Effects of this compound in Animal Models

The following tables summarize the key quantitative data from in vivo studies investigating the effects of this compound and its related forms.

Table 1: Hepatoprotective and Anti-hyperglycemic Effects in Mice

Model Animal Dosage Treatment Duration Key Findings Reference
CCl₄-induced hepatotoxicityMale Swiss albino mice50 mg/kg b.w. (p.o.)20 daysLowered AST and ALT levels.[4][2][3][4]
Streptozotocin (B1681764) (STZ)-induced diabetesMale Swiss albino mice50 mg/kg b.w. (p.o.)10 days37.83% decline in serum glucose; 25.37% elevation in insulin (B600854) levels.[2][3][4][2][3][4]

Table 2: Neuroprotective Effects of Pinoresinol Diglucoside (PDG) in an Alzheimer's Disease Mouse Model

Biomarker Aβ1-42 Control PDG (5 mg/kg) PDG (10 mg/kg) Reference
TNF-α (pg/mg protein)~18~12~9[5]
IL-1β (pg/mg protein)~250~175~125[5]
SOD activity (U/mg protein)~40~60~75[5]
Catalase activity (U/mg protein)~15~25~30[5]
Bcl-2/Bax ratio~0.5~1.2~1.8[5]
Cleaved Caspase-3IncreasedDecreasedSignificantly Decreased[5]

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their therapeutic effects by modulating several key signaling pathways.

cluster_0 Anti-inflammatory & Antioxidant Pathways This compound This compound NF-κB NF-κB This compound->NF-κB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Anti-inflammatory and antioxidant signaling pathways.[1]

cluster_1 Osteogenic Activity Pathway This compound This compound BMP-2 BMP-2 This compound->BMP-2 Upregulates Smad Signaling Smad Signaling BMP-2->Smad Signaling Activates Osteoblast Differentiation Osteoblast Differentiation Smad Signaling->Osteoblast Differentiation

Osteogenic activity signaling pathway.[1]

Experimental Protocols

CCl₄-Induced Hepatotoxicity Model in Mice

This in vivo model is utilized to assess the hepatoprotective effects of a compound against chemically-induced liver injury.[6]

G cluster_workflow Experimental Workflow Acclimatize Acclimatize male mice for one week Grouping Divide into Control, CCl₄, and CCl₄ + PG groups Acclimatize->Grouping Administration Administer PG (e.g., 50 mg/kg, orally) or vehicle for 7 days Grouping->Administration Induction Induce hepatotoxicity with CCl₄ Administration->Induction Sacrifice & Analysis Collect blood and liver tissue for biochemical analysis Induction->Sacrifice & Analysis

Workflow for the CCl₄-induced hepatotoxicity model.[6]

Procedure:

  • Animal Acclimatization: Acclimatize male mice for one week under standard laboratory conditions.[6]

  • Grouping: Divide the mice into the following groups:

    • Control group

    • CCl₄-treated group

    • CCl₄ + this compound treated group[6]

  • Drug Administration: Administer this compound (e.g., 50 mg/kg, orally) or a vehicle to the respective groups for a specified period, such as 7 days.[6]

  • Induction of Hepatotoxicity: Induce liver injury by administering carbon tetrachloride (CCl₄).

  • Sample Collection and Analysis: At the end of the experimental period, collect blood samples for serum biochemical analysis (e.g., ALT, AST) and euthanize the animals to collect liver tissue for histopathological examination.

Streptozotocin (STZ)-Induced Diabetes Model in Mice

This model is used to evaluate the anti-hyperglycemic effects of compounds in an animal model of type 1 diabetes.[1]

G cluster_workflow Experimental Workflow Acclimatize Acclimatize mice Induction Induce diabetes with intraperitoneal injection of STZ Acclimatize->Induction Grouping Divide into Non-diabetic control, Diabetic control, and Diabetic + PG groups Induction->Grouping Treatment Administer PG (e.g., 50 mg/kg, orally) or vehicle daily for 4 weeks Grouping->Treatment Monitoring Regularly monitor blood glucose levels and body weight Treatment->Monitoring Endpoint Analysis Collect blood for serum glucose and insulin analysis Monitoring->Endpoint Analysis

Workflow for the STZ-induced diabetes model.[1]

Procedure:

  • Induction of Diabetes: Induce diabetes in mice through an intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.[1] A non-diabetic control group should also be maintained.[6]

  • Grouping: Divide the diabetic animals into a diabetic control group and a group to be treated with this compound.

  • Treatment: Administer this compound (e.g., 50 mg/kg, orally) or a vehicle daily for the duration of the study (e.g., 4 weeks).[6]

  • Monitoring: Regularly monitor blood glucose levels and body weight throughout the treatment period.[6]

Alzheimer's Disease Model in Mice (Aβ1-42 Injection)

This model is employed to investigate the neuroprotective effects of compounds against amyloid-beta-induced pathology.[7]

Procedure:

  • Model Induction: Establish the Alzheimer's disease model in mice by stereotactic hippocampal injection of Aβ1-42 (410 pmol/mouse).[7]

  • Treatment: Three days post-injection, begin intragastric administration of Pinoresinol Diglucoside (PDG) at doses of 5 and 10 mg/kg daily for 3 weeks.[7]

  • Behavioral Testing: Conduct behavioral tests such as the Morris water maze and Y-maze to assess memory impairment.[7]

  • Biochemical and Molecular Analysis: Following the treatment period, collect brain tissue to measure:

    • Pro-inflammatory cytokines (TNF-α, IL-1β)

    • Oxidative stress markers (ROS, malondialdehyde)

    • Antioxidant enzyme activity (SOD, catalase)

    • Apoptotic markers (Bcl-2/Bax ratio, cytochrome c, cleaved caspase-3)

    • Expression of proteins in the TLR4/NF-κB and Nrf2/HO-1 pathways via methods like ELISA and Western blot.[7]

Conclusion

The animal models and protocols described provide a solid framework for investigating the therapeutic potential of this compound. The compound has demonstrated significant hepatoprotective, anti-hyperglycemic, and neuroprotective effects in preclinical studies.[1][5][6] Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1.[1][6] Further research using these models will be crucial in elucidating its full therapeutic utility and potential for clinical development.

References

Application Notes for (-)-Pinoresinol 4-O-glucoside as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various plant species, including but not limited to Prunus domestica (prune), Lonicera japonica, and Eucommia ulmoides.[1][2][3] As a member of the lignan class of polyphenols, it has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects.[2][4][5] The accurate quantification and structural elucidation of this compound in plant extracts, herbal preparations, and other matrices are crucial for quality control, standardization, and advancing research into its therapeutic potential. These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol
CAS Number 41607-20-9
Purity (as a reference standard) ≥95.0% (HPLC)[6]
Appearance Solid[6]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[1] For in vivo studies, co-solvent systems (e.g., DMSO, PEG300, Tween-80, and saline) are often required due to poor aqueous solubility.[7]
Storage 2-8°C[6]

Quantitative Data Summary

The biological activities of this compound have been quantified in several preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity
Activity AssessedAssayResult (IC₅₀ or Total Capacity)Reference
AntioxidantFerric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[4][5]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[4][5]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)IC₅₀: 34.5 µg/mL[4][8]
Antioxidant1,1-diphenyl-2-picrylhydrazyl (DPPH)IC₅₀: 44.2 µg/mL[4][8]
Enzyme Inhibitionα-glucosidase InhibitionIC₅₀: 48.13 µg/mL[4][5][4][5][9]
Table 2: In Vivo Biological Effects
Biological EffectAnimal ModelDosageKey FindingsReference
Anti-hyperglycemicStreptozotocin-induced hyperglycemic mice50 mg/kg b.w. (oral)37.83% decrease in serum glucose; 25.37% increase in insulin (B600854) levels.[4][5][9][4][5][9]
HepatoprotectiveCCl₄-induced hepatotoxicity in mice50 mg/kg b.w. (oral)Significant reduction in serum AST and ALT levels.[4][9][4][9]

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details a validated method for the quantification of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.[10]

Instrumentation and Materials:

  • HPLC System with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (>98% purity).

  • HPLC grade acetonitrile, methanol, and glacial acetic acid.

  • High-purity water.

Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a small amount of DMSO and bring to volume with methanol.[10] Sonicate if necessary. Store at -20°C.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material):

  • Drying and Grinding: Dry the plant material and grind it into a fine powder.[10]

  • Extraction: Accurately weigh approximately 1 g of the powdered material. Extract using ultrasonication for 30-60 minutes or maceration with a suitable solvent like methanol.[2][10]

  • Purification and Filtration: Centrifuge the extract (e.g., 4000 rpm for 10 minutes). Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10] For complex matrices, a Solid-Phase Extraction (SPE) step may be required for cleanup.

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient could be: 0-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 232 nm or 280 nm.

  • Injection Volume: 10-20 µL.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC Quantification Workflow

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a guide for the structural elucidation of this compound using 1D and 2D NMR techniques.[11]

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 500 MHz).

  • 5 mm NMR tubes.

  • Purified this compound.

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆.[11]

  • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.[11]

NMR Experiments:

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: Acquire COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivity.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆): The following table summarizes the expected chemical shifts for this compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aglycone
2/66.95 (d, J=8.0 Hz)115.5
56.78 (t, J=8.0 Hz)118.8
74.68 (d, J=4.0 Hz)85.5
83.05 (m)53.8
93.80 (m), 4.15 (m)71.2
1'-132.5
2'/6'6.90 (d, J=8.0 Hz)115.2
5'6.75 (t, J=8.0 Hz)118.5
7'4.65 (d, J=4.0 Hz)85.3
8'3.02 (m)53.6
9'3.78 (m), 4.12 (m)71.0
OMe3.75 (s)55.6
Glucoside
1''4.85 (d, J=7.5 Hz)100.5
2''3.45 (m)73.2
3''3.40 (m)76.8
4''3.25 (m)69.8
5''3.20 (m)77.0
6''3.55 (m), 3.70 (m)60.8

Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.

Signaling Pathways and Biological Activity

This compound and its aglycone, pinoresinol, modulate several key signaling pathways, which are central to their observed biological effects.

Anti-Inflammatory and Antioxidant Effects via NF-κB and Nrf2/HO-1 Pathways

This compound exerts anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[4][12] Concurrently, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress.[4]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimulus->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Inflammation Inflammation Genes->Inflammation Promotes Nrf2_Activation Nrf2 Activation ARE Nrf2 Translocation to Nucleus & ARE Binding Nrf2_Activation->ARE HO1 Antioxidant Gene Expression (HO-1) ARE->HO1 Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces Pinoresinol (-)-Pinoresinol 4-O-glucoside Pinoresinol->IKK Inhibits Pinoresinol->Nrf2_Activation Activates Pinoresinol->Inflammation Reduces Oxidative_Stress->Nrf2_Activation

Anti-inflammatory and antioxidant signaling pathways.

Osteogenic Activity via BMP-2/Smad Pathway

This compound has been shown to promote the differentiation of pre-osteoblasts, suggesting its potential in bone health.[9] This is mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP-2), which in turn activates the Smad signaling pathway, a crucial cascade in osteoblast differentiation.[9][13]

osteogenic_pathway Pinoresinol (-)-Pinoresinol 4-O-glucoside BMP2 BMP-2 Expression Pinoresinol->BMP2 Increases Smad Phosphorylation of Smad1/5/8 BMP2->Smad RUNX2 RUNX2 Expression Smad->RUNX2 Differentiation Osteoblast Differentiation RUNX2->Differentiation

Osteogenic signaling pathway.

References

Application of (-)-Pinoresinol 4-O-glucoside in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan (B3055560) glycoside naturally present in various plant sources, including prunes (Prunus domestica), Forsythia species, and Eucommia ulmoides.[1][2] This compound has garnered significant interest in the field of functional food and drug development due to its diverse pharmacological activities.[1][3] Research has demonstrated its potential as an antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective agent, making it a promising candidate for the development of novel functional food ingredients and nutraceuticals.[3][4][5] These biological effects are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, Nrf2/HO-1, and PI3K/Akt/mTOR.[6] This document provides a comprehensive overview of the application of this compound in functional food research, including quantitative data on its bioactivities, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound, providing a basis for its potential applications in functional foods.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity

Activity AssessedAssayResult (IC₅₀ or Total Capacity)
AntioxidantFerric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[4][6]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[4][6]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)IC₅₀: 34.5 µg/mL[3][6]
Antioxidant1,1-diphenyl-2-picrylhydrazyl (DPPH)IC₅₀: 44.2 µg/mL[3][6]
Enzyme Inhibitionα-glucosidase InhibitionIC₅₀: 48.13 µg/mL[3][4][5][6][7]

Table 2: In Vivo Biological Effects

Biological EffectAnimal ModelDosageKey Findings
HepatoprotectiveCCl₄-Induced Hepatotoxicity in Mice50 mg/kg (orally)Lowered serum AST and ALT levels.[3][8]
Anti-hyperglycemicStreptozotocin-Treated Mice50 mg/kg (orally)Prominent decline in serum glucose levels and a promising elevation in insulin (B600854) levels.[3][8]
OsteogenicPre-osteoblast cell culture10, 30 µMIncreased protein levels of BMP2, p-Smad1/5/8, and RUNX2.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

The anti-inflammatory properties of pinoresinol, the aglycone of this compound, are mediated through the inhibition of the NF-κB pathway.[1] It is suggested to suppress the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1]

cluster_0 Nucleus (-)-Pinoresinol (-)-Pinoresinol IKK IKK (-)-Pinoresinol->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) IκBα->NF-κB (p65/p50) Sequesters in Cytoplasm Degradation Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation (Blocked) Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, COX-2)->Inflammation

Inhibition of the NF-κB Signaling Pathway.

The antioxidant effects are, in part, due to the activation of the Nrf2/HO-1 pathway. Pinoresinol and its derivatives can induce the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[9]

cluster_0 Nucleus Pinoresinol Derivatives Pinoresinol Derivatives Keap1 Keap1 Pinoresinol Derivatives->Keap1 Induces Dissociation Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Antioxidant Genes (HO-1) Antioxidant Genes (HO-1) ARE->Antioxidant Genes (HO-1) Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes (HO-1)->Cellular Protection

Activation of the Nrf2/HO-1 Antioxidant Pathway.

Pinoresinol, the aglycone, has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] This activation can promote myoblast proliferation, suggesting a role in muscle health.

Pinoresinol Pinoresinol Receptor Receptor Pinoresinol->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Pinoresinol-mediated Activation of the PI3K/Akt/mTOR Pathway.

Furthermore, this compound has demonstrated pro-osteogenic effects by upregulating Bone Morphogenetic Protein 2 (BMP-2) and activating the Smad signaling pathway, which is essential for osteoblast differentiation.[3][10]

This compound This compound BMP-2 BMP-2 This compound->BMP-2 Upregulates BMP Receptor BMP Receptor BMP-2->BMP Receptor Smad 1/5/8 Smad 1/5/8 BMP Receptor->Smad 1/5/8 Phosphorylates p-Smad 1/5/8 p-Smad 1/5/8 Smad 1/5/8->p-Smad 1/5/8 RUNX2 RUNX2 p-Smad 1/5/8->RUNX2 Activates Osteoblast Differentiation Osteoblast Differentiation RUNX2->Osteoblast Differentiation

Osteogenic Activity via BMP-2/Smad Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a laboratory setting.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Reagents:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

Procedure:

  • Prepare a standard curve using a known antioxidant, such as Ascorbic Acid or Trolox.

  • Add 20 µL of the sample, standard, or blank (solvent) to a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

Reagents:

  • Phosphate (B84403) Buffer (100 mM, pH 6.8)

  • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer to a concentration of 0.5 U/mL.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (5 mM): Dissolve pNPG in phosphate buffer.

  • Sodium Carbonate (Na₂CO₃) Solution (200 mM)

Procedure:

  • Add 10 µL of various concentrations of the test sample (dissolved in a suitable solvent) and 490 µL of phosphate buffer to a test tube.

  • Add 250 µL of 5 mM pNPG solution and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 250 µL of the α-glucosidase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 200 µL of 200 mM Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 400 nm.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo CCl₄-Induced Hepatotoxicity Model

This model is used to evaluate the hepatoprotective effects of a compound against chemically induced liver injury.

cluster_0 Experimental Workflow Acclimatization Acclimatize Male Mice (1 week) Grouping Divide into Groups: - Control - CCl₄-treated - CCl₄ + this compound Acclimatization->Grouping Treatment Administer this compound (e.g., 50 mg/kg, orally) or Vehicle (e.g., 7 days) Grouping->Treatment Induction Induce Hepatotoxicity with CCl₄ Treatment->Induction Sacrifice Sacrifice Animals Induction->Sacrifice Analysis Collect Blood and Liver Tissue for Analysis: - Serum ALT/AST - Histopathology Sacrifice->Analysis

Workflow for the CCl₄-Induced Hepatotoxicity Model.

Procedure:

  • Acclimatize male mice for one week.

  • Divide the mice into groups: control, CCl₄-treated, and CCl₄ + this compound treated.

  • Administer this compound (e.g., 50 mg/kg, orally) or vehicle to the respective groups for a specified period (e.g., 7 days).

  • Induce acute liver injury by intraperitoneal injection of CCl₄ (e.g., 1 mL/kg body weight, diluted in corn oil).

  • At a designated time point after CCl₄ administration, collect blood via cardiac puncture for serum analysis.

  • Euthanize the animals and collect liver tissue for histopathological examination and biochemical analysis.

  • Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

In Vivo Streptozotocin-Induced Hyperglycemia Model

This model is used to assess the anti-hyperglycemic potential of a compound in a chemically induced diabetic model.

Procedure:

  • Acclimatize male mice or rats for one week.

  • Induce diabetes by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer. The dose may vary depending on the animal model (e.g., 40-60 mg/kg for multiple low doses in mice or a single higher dose).

  • Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).

  • Divide the diabetic animals into groups: diabetic control and diabetic treated with this compound.

  • Administer this compound (e.g., 50 mg/kg, orally) or vehicle daily for the duration of the study (e.g., 4 weeks).

  • Monitor blood glucose levels and body weight regularly.

  • At the end of the treatment period, collect blood for the analysis of serum glucose and insulin levels.

Conclusion

This compound presents a compelling profile of biological activities relevant to the development of functional foods and nutraceuticals. Its antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects, underpinned by its modulation of key cellular signaling pathways, highlight its potential for promoting health and preventing chronic diseases. The data and protocols provided in this document offer a foundational resource for researchers and professionals to further explore the therapeutic and functional food applications of this promising natural compound. Continued research is warranted to fully elucidate its mechanisms of action, bioavailability, and efficacy in human clinical trials.

References

Application Notes: (-)-Pinoresinol 4-O-glucoside in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various plants, including prunes (Prunus domestica) and the stems of Lonicera japonica.[1][2] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, which present considerable potential for cosmetic and dermatological applications. Its primary benefits for skin health are attributed to its potent antioxidant and anti-inflammatory properties.[1][3] These activities suggest its utility in formulations aimed at anti-aging, soothing irritated skin, protecting against environmental stressors, and potentially aiding in wound healing processes.[4][5]

This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in incorporating this compound into cosmetic and dermatological products.

Key Dermatological Applications & Mechanisms of Action

The dermatological potential of this compound and its aglycone, pinoresinol (B1678388), stems from their ability to modulate key biological pathways related to oxidative stress and inflammation, two primary drivers of skin aging and pathology.

Antioxidant and Anti-Aging Effects

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defenses, leads to cellular damage, collagen degradation, and accelerated aging. This compound exhibits significant antioxidant activity, helping to neutralize free radicals and protect skin cells.[3][6]

  • Mechanism: The antioxidant effects are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1), strengthening the skin's intrinsic defense against oxidative damage.[1][7]

Anti-Inflammatory and Soothing Effects

Inflammation is a key factor in various skin conditions, including acne, rosacea, and eczema, and also contributes to the aging process (inflammaging). Pinoresinol, the aglycone form, has demonstrated potent anti-inflammatory properties.[5][8]

  • Mechanism: Pinoresinol has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8] NF-κB is a central regulator of inflammation. By preventing its activation, pinoresinol can suppress the production of pro-inflammatory cytokines and mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2), thereby reducing inflammatory responses in the skin.[1][5][9]

Potential in Wound Healing and Skin Regeneration

Preliminary evidence suggests that pinoresinol can stimulate the proliferation of human keratinocytes, the primary cells of the epidermis.[4] This activity is crucial for skin barrier repair and wound healing.

  • Mechanism: While the precise mechanism for enhanced keratinocyte proliferation is still under investigation, the compound's ability to downregulate inflammatory cytokines like TNF-α is beneficial, as chronic inflammation can impair the healing process.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound relevant to dermatology.

Table 1: In Vitro Antioxidant Activity

Activity Assessed Assay Result (IC₅₀ or Total Capacity) Reference(s)
Antioxidant ABTS Radical Scavenging IC₅₀: 34.5 µg/mL [3][6]
Antioxidant ABTS Radical Scavenging Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid) [7][10][11]
Antioxidant DPPH Radical Scavenging IC₅₀: 44.2 µg/mL [3][6][7]

| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid) |[6][10][11] |

Table 2: In Vitro Anti-Inflammatory & Other Biological Effects

Activity Assessed Test System Effect Reference(s)
Anti-Inflammatory IL-1β stimulated Caco-2 cells Dose-dependent decrease in IL-6 and MCP-1 secretion [6][8]
Anti-Inflammatory IL-1β stimulated Caco-2 cells Significant reduction in COX-2 derived Prostaglandin E₂ [6][8]
Anti-Inflammatory Human Peripheral Blood Mononuclear Cells Inhibition of TNF-α expression [4]
Cell Proliferation Human Primary Keratinocytes Enhanced proliferation [4]

| Enzyme Inhibition | α-Glucosidase Inhibition | IC₅₀: 48.13 µg/mL |[3][10][11] |

Signaling Pathways and Experimental Workflows

Visualizations

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Mechanistic Studies cluster_2 Phase 3: Formulation & Ex Vivo Testing A This compound Stock Solution B Antioxidant Assays (DPPH, ABTS, FRAP) A->B C Anti-Inflammatory Assays (LPS-stimulated Macrophages/Keratinocytes) A->C D Cytotoxicity Assay (e.g., MTT on Keratinocytes, Fibroblasts) A->D E Gene Expression Analysis (qPCR for Nrf2, HO-1, TNF-α, IL-6) B->E Confirmed Antioxidant F Protein Expression Analysis (Western Blot for NF-κB, p-IκBα) C->F Confirmed Anti-inflammatory D->E Non-toxic Concentration H Develop Topical Formulation (Cream, Serum, Lotion) E->H Promising Results F->H Promising Results G Wound Healing Assay (Scratch Assay on Keratinocytes) G->H Promising Results I Skin Permeation Study (Franz Diffusion Cell) H->I J Ex Vivo Skin Model Testing (UV-induced stress, Inflammatory challenge) I->J

Caption: Experimental workflow for evaluating dermatological potential.

G cluster_nuc Cytoplasm cluster_cyto Nucleus stimulus Inflammatory Stimuli (e.g., LPS, UV, Cytokines) ikk IKK Complex stimulus->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive Complex) p_ikb p-IκBα (Phosphorylated) pinoresinol Pinoresinol pinoresinol->ikk Inhibits ikk->ikb_nfkb Phosphorylates IκBα ub_deg Ubiquitination & Degradation of IκBα p_ikb->ub_deg nfkb NF-κB (Active) ub_deg->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) inflammation Inflammation transcription->inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by Pinoresinol.

G cluster_cyto Cytoplasm cluster_nuc Nucleus stimulus Oxidative Stress (e.g., UV Radiation, Pollutants) keap1_nrf2 Keap1-Nrf2 (Inactive Complex) stimulus->keap1_nrf2 Induces Dissociation nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Releases pinoresinol Pinoresinol Derivatives pinoresinol->keap1_nrf2 Promotes Dissociation nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) transcription Transcription of Cytoprotective Genes (e.g., HO-1) are->transcription Binds to & Activates protection Cellular Protection & Antioxidant Response transcription->protection

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

Protocol 1: DPPH Free Radical Scavenging Assay

This protocol measures the ability of this compound to donate hydrogen atoms or electrons to neutralize the stable DPPH radical.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Solutions:

      • Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.

      • Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

      • Prepare a similar dilution series for ascorbic acid.

    • Assay:

      • In a 96-well plate, add 100 µL of each sample dilution.

      • Add 100 µL of the 0.1 mM DPPH solution to each well.

      • For the blank, use 100 µL of methanol instead of the sample.

    • Incubation and Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

      • Plot the scavenging percentage against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Anti-Inflammatory Activity in Keratinocytes (TNF-α Measurement)

This protocol assesses the ability of the compound to reduce the secretion of the pro-inflammatory cytokine TNF-α from stimulated human keratinocytes.

  • Materials:

    • Human Epidermal Keratinocytes (HEKa)

    • Keratinocyte Growth Medium (KGM)

    • Lipopolysaccharide (LPS)

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • Human TNF-α ELISA Kit

    • 24-well cell culture plates

  • Procedure:

    • Cell Culture:

      • Culture HEKa cells in KGM at 37°C and 5% CO₂.

      • Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treatment:

      • Remove the medium and wash the cells with PBS.

      • Add fresh medium containing various non-toxic concentrations of this compound (determined previously by a cytotoxicity assay).

      • Incubate for 2 hours.

    • Inflammatory Stimulation:

      • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

      • Incubate for 24 hours.

    • Sample Collection and Analysis:

      • Collect the cell culture supernatant from each well.

      • Centrifuge to remove any cell debris.

      • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

    • Analysis:

      • Compare the TNF-α levels in the treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

Protocol 3: Keratinocyte Proliferation (Wound Healing) Scratch Assay

This protocol provides a simple method to evaluate the effect of the compound on cell migration and proliferation, mimicking the wound closure process.

  • Materials:

    • Human Epidermal Keratinocytes (HEKa)

    • Keratinocyte Basal Medium (KBM, with low growth factors)

    • This compound

    • 6-well cell culture plates

    • 200 µL pipette tip

    • Microscope with a camera

  • Procedure:

    • Cell Seeding:

      • Seed HEKa cells in 6-well plates and grow them to form a confluent monolayer.

    • Creating the "Wound":

      • Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.

      • Gently wash the well with PBS to remove detached cells.

    • Treatment:

      • Replace the PBS with KBM containing the desired test concentration of this compound. Use KBM without the compound as a negative control.

    • Imaging and Incubation:

      • Immediately capture an image of the scratch at designated points (mark the bottom of the plate for reference). This is the 0-hour time point.

      • Incubate the plate at 37°C and 5% CO₂.

      • Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

    • Analysis:

      • Measure the width of the scratch area at each time point using image analysis software (e.g., ImageJ).

      • Calculate the percentage of wound closure relative to the initial scratch area. Compare the closure rate between the treated and control groups.

Formulation Considerations

  • Solubility: this compound is more water-soluble than its aglycone, pinoresinol, which is advantageous for incorporation into aqueous phases of cosmetic formulations like serums, lotions, and creams. The kinetic solubility in PBS (pH 7.4) has been reported to be approximately 99.5 µg/mL.[12]

  • Stability: As with many natural polyphenols, formulations should be protected from light and high temperatures to prevent degradation. The inclusion of chelating agents and the use of airless packaging can also enhance stability by minimizing oxidation.

  • Concentration of Use: Based on in vitro data, effective concentrations are expected to be in the low microgram per milliliter range. Typical use levels in a final formulation would likely range from 0.05% to 1.0%, pending safety and efficacy testing on the final product.

  • Penetration: The glycoside structure may limit epidermal penetration. Formulation strategies such as the use of penetration enhancers or encapsulation systems (e.g., liposomes) could be explored to improve bioavailability to target skin layers.

Disclaimer: The information provided is for research and development purposes only. All formulations containing this compound must undergo rigorous safety, stability, and efficacy testing to comply with regulatory standards before being introduced to the market.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing (-)-Pinoresinol 4-O-glucoside Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (-)-pinoresinol (B158572) 4-O-glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My extraction is resulting in a lower than expected yield of (-)-pinoresinol 4-O-glucoside. What are the critical factors I should investigate?

A1: Low yield is a common challenge that can be addressed by systematically evaluating several key parameters in your extraction protocol. The choice of solvent, extraction temperature, and duration are the most influential factors. Given that this compound is a polar lignan (B3055560) glycoside, the polarity of your solvent system is particularly crucial.[1]

First, ensure proper preparation of your plant material (e.g., finely ground to maximize surface area). Then, consider the following:

  • Solvent System: While pure methanol (B129727) or ethanol (B145695) can be effective, aqueous mixtures (e.g., 30-70% ethanol or methanol in water) often produce superior results for polar glycosides.[1] For highly polar lignan glycosides, pure water can also be a suitable solvent.[1][2] If you are using a non-polar solvent, it is likely that your target compound is not being efficiently extracted.

  • Temperature: Lignans are generally stable at elevated temperatures, however, the glycosidic bond in this compound can be susceptible to degradation under harsh conditions.[1] Maceration at room temperature (25°C) has been successfully employed.[1][3] If utilizing heat-based methods like Soxhlet or reflux extraction, temperatures in the range of 60-90°C are common.[1] Excessively high temperatures may be unnecessary and could negatively impact your yield.[1]

  • Extraction Time: It is essential to allow sufficient time for the solvent to penetrate the plant matrix. For maceration, this may range from several hours to complete exhaustion.[1] For techniques like ultrasonic-assisted extraction, shorter durations may be sufficient.[3]

Q2: My crude extract contains a high level of impurities. How can I enhance its purity before proceeding with chromatography?

A2: A multi-step approach involving solvent partitioning can significantly purify your crude extract. Since this compound is a polar molecule, you can employ liquid-liquid extraction to remove non-polar impurities.

After your initial extraction (e.g., with methanol), evaporate the solvent. Then, resuspend the dried extract in water and perform a liquid-liquid extraction with a non-polar solvent such as petroleum ether or chloroform (B151607) to remove chlorophylls, lipids, and other non-polar compounds.[4] The aqueous layer, now enriched with your polar target compound, can then be partitioned against a more polar solvent like ethyl acetate (B1210297) to further isolate the this compound.[4]

Q3: How does the particle size of the plant material affect extraction efficiency?

A3: Reducing the particle size of the plant material by grinding it into a fine powder increases the surface area available for solvent interaction.[3] This facilitates more efficient leaching of the target compound from the plant matrix, ultimately leading to a higher yield in a shorter amount of time.

Q4: What impact does pH have on the stability of this compound during extraction?

A4: Extreme pH conditions should be avoided during the extraction process. While alkaline conditions can be utilized for the hydrolysis of lignan complexes, they can also promote oxidation.[5] Conversely, strongly acidic conditions may lead to the formation of degradation products.[5] It is generally recommended to maintain a neutral or slightly acidic pH to preserve the integrity of this compound.[5]

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the plant source, the specific part of the plant used, and the extraction methodology.

Plant SourcePlant PartExtraction MethodYield/Content
Prunus domestica (Prune)Dried FruitMethanol Maceration~0.0025% (700 mg from 28 kg)[3]
Taxus × mediaNeedlesMethanolic Extraction0.81 ± 0.05 mg/g dw (glycosidically bound)[3]
Taxus × mediaIn vitro ShootsMethanolic Extraction0.51-0.53 mg/g dw (glycosidically bound)[3]
Cinnamomum sp. (Cinnamon)Not SpecifiedNot Specified~0.0000325% (2.6 mg from 8 kg)[3]

dw = dry weight

Experimental Protocols

Protocol 1: Maceration for Large-Scale Extraction

This protocol is a standard method for obtaining a crude extract enriched in this compound from a large quantity of plant material.

  • Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.[1]

  • Maceration: Submerge the powdered material in 70% aqueous methanol (a common starting point, with a solid-to-liquid ratio of 1:10 to 1:20 w/v).[1] Stir or agitate the mixture at room temperature (25°C) for 24-48 hours, or until the solvent is saturated.[1]

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant material.[1]

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.[3]

  • Purification (Optional but Recommended): The resulting crude extract can be further purified using liquid-liquid partitioning as described in the FAQ section.[1]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This method is suitable for smaller-scale extractions and can be more efficient in terms of time and solvent consumption.[3]

  • Preparation: Dry and grind the plant material (e.g., Eucommiae Cortex) to a fine powder.[3]

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.[6]

    • Add a suitable solvent, such as anhydrous methanol, at a defined material-to-liquid ratio (e.g., 1:20 w/v).[6]

    • Submerge the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes).[3][6]

  • Separation: Separate the extract from the plant residue by filtration or centrifugation.[3] The resulting extract can then be further purified.

Visualizing the Workflow

Extraction_Workflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_separation Phase 3: Separation & Concentration cluster_purification Phase 4: Purification (Optional) Start Plant Material Grinding Drying & Grinding Start->Grinding Maceration Maceration (e.g., 70% Methanol, 24-48h) Grinding->Maceration Large Scale UAE Ultrasonic-Assisted Extraction (e.g., Methanol, 30-60 min) Grinding->UAE Small Scale Filtration Filtration / Centrifugation Maceration->Filtration UAE->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (e.g., Water/Petroleum Ether) Crude_Extract->Liquid_Liquid Column_Chromatography Column Chromatography (e.g., Silica Gel) Liquid_Liquid->Column_Chromatography Pure_Compound Pure (-)-Pinoresinol 4-O-glucoside Column_Chromatography->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield Detected Solvent Check Solvent System - Is it polar enough? - Consider aqueous methanol/ethanol. Start->Solvent Temperature Evaluate Temperature - Avoid excessive heat. - Is temperature appropriate for the method? Solvent->Temperature If solvent is appropriate Time Assess Extraction Time - Is it long enough for full extraction? Temperature->Time If temperature is optimal Particle_Size Verify Particle Size - Is the material finely ground? Time->Particle_Size If time is sufficient Optimization Systematic Optimization of Parameters Particle_Size->Optimization If all factors are checked

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro experiments with (-)-Pinoresinol 4-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a lignan (B3055560) glycoside with limited aqueous solubility. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol (B145695).[1][2] Due to its poor water solubility, dissolving it directly in aqueous buffers for in vitro assays is challenging.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. Here are several steps you can take to troubleshoot this issue:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Optimize the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, it is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Consider Alternative Co-solvents: Ethanol can also be used as a co-solvent. Similar to DMSO, the final concentration of ethanol in cell culture should generally be kept low, typically at or below 1%.[4][5][6]

Q3: What is the recommended method for preparing a high-concentration stock solution?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[1] It is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than your final working concentration to minimize the final volume of DMSO added to your assay. For a detailed procedure, refer to Protocol 1: Preparation of a Concentrated Stock Solution in DMSO .

Q4: Can I use solubility enhancers to improve the aqueous solubility of this compound?

A4: Yes, solubility enhancers can be very effective. Cyclodextrins are a common choice.[1] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" with a hydrophilic exterior, which improves aqueous solubility.[1] For a method to prepare a cyclodextrin (B1172386) inclusion complex, see Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex .

Troubleshooting Guides

Issue 1: The powdered this compound is not dissolving in the chosen organic solvent.
  • Problem: The compound does not fully dissolve, or particulates are visible in the solution.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade of the solvent (e.g., DMSO, ethanol). Water absorption by the solvent can significantly reduce its ability to dissolve hydrophobic compounds.[1]

    • Increase Mechanical Agitation: Vortex the solution vigorously for an extended period.

    • Apply Sonication: Use an ultrasonic water bath to aid dissolution. This can be particularly effective for stubborn compounds.[1]

    • Gentle Warming: Briefly warm the solution in a water bath (e.g., to 37°C).[1] However, be cautious and verify the thermal stability of the compound to avoid degradation.

    • Attempt a Lower Concentration: If the above steps fail, you may be exceeding the solubility limit in that specific solvent. Try preparing a stock solution at a lower concentration.

Issue 2: The compound precipitates out of the stock solution during storage.
  • Problem: A previously clear stock solution becomes cloudy or shows visible precipitate after being stored.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure the stock solution is stored at the recommended temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation or water absorption.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed and refrozen.

    • Re-dissolve Before Use: If a small amount of precipitate is observed, gently warm and vortex or sonicate the solution to redissolve the compound before making your working dilutions.

    • Consider Supersaturation: You may have created a supersaturated solution. If precipitation is a recurring issue, prepare a fresh stock solution at a slightly lower concentration.

Quantitative Data Summary

Compound NameSolvent/MediumSolubilityMethod
Pinoresinol (B1678388) Diglucoside (PDG)PBS (pH 7.4)99.49 ± 14.01 µg/mL (~146 µM)Kinetic Solubility
Pinoresinol (PINL)PBS (pH 7.4)85.87 ± 3.84 µg/mL (~240 µM)Kinetic Solubility
(+)-Pinoresinol 4-O-β-D-glucopyranoside10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (≥ 4.80 mM)In Vivo Formulation
(+)-Pinoresinol 4-O-β-D-glucopyranoside10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (≥ 4.80 mM)In Vivo Formulation

The following table provides generally accepted maximum tolerated concentrations of common solvents in cell culture. However, it is highly recommended to determine the specific tolerance of your cell line with a dose-response experiment.

SolventMaximum Recommended Final ConcentrationNotes
DMSO0.1% - 0.5%Some robust cell lines may tolerate up to 1%.[3][7] Primary cells are often more sensitive.
Ethanol≤ 1%Cell line dependent, some may tolerate slightly higher concentrations for short exposure times.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media for in vitro assays.

Materials:

  • This compound powder (Molecular Weight: 520.53 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., for 1 mL of a 10 mM stock solution, weigh out 5.21 mg).

  • Aseptically weigh the calculated amount of the compound and transfer it to a sterile tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 15-30 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to the final desired working concentration while minimizing precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the DMSO stock solution and bring it to room temperature.

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare an intermediate dilution by adding 10 µL of a 10 mM stock to 990 µL of DMSO to get a 100 µM solution.

  • Add the required volume of the final diluted stock to your assay wells containing the aqueous medium. It is recommended to add the stock solution to the medium while gently agitating the plate or tube to ensure rapid and even dispersion.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin).

Materials:

  • This compound powder

  • β-cyclodextrin

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Drying oven or vacuum desiccator

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a common starting point.

  • Calculate and weigh the required amounts of both the compound and β-cyclodextrin.

  • Place the β-cyclodextrin in the mortar and add a small amount of the water-ethanol mixture to form a uniform paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle for 30-60 minutes.

  • Dry the resulting solid paste in an oven at a controlled low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • The resulting dry powder is the inclusion complex, which can now be tested for its improved solubility in aqueous solutions.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound in DMSO check_dissolution Is the solution clear? start->check_dissolution troubleshoot_dissolution Troubleshoot Dissolution: - Check solvent purity - Increase agitation/sonication - Gentle warming - Lower concentration check_dissolution->troubleshoot_dissolution No prepare_working Prepare working solution by diluting in aqueous medium check_dissolution->prepare_working Yes troubleshoot_dissolution->start check_precipitation Does it precipitate? prepare_working->check_precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Lower final concentration - Optimize DMSO % - Stepwise dilution - Use solubility enhancers (e.g., cyclodextrins) check_precipitation->troubleshoot_precipitation Yes end Proceed with experiment check_precipitation->end No troubleshoot_precipitation->prepare_working G cluster_1 Cyclodextrin Inclusion Complex Formation compound This compound (Hydrophobic) complex Inclusion Complex (Improved Aqueous Solubility) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cyclodextrin->complex Forms G cluster_2 Key Signaling Pathways Modulated by Pinoresinol cluster_nfkb Anti-inflammatory cluster_pi3k Cell Growth & Survival pinoresinol Pinoresinol (Aglycone) ikb IκBα pinoresinol->ikb Inhibits degradation igf1r IGF-1R pinoresinol->igf1r Activates nfkb NF-κB ikb->nfkb Sequesters nucleus_nfkb NF-κB (in nucleus) nfkb->nucleus_nfkb Translocation pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus_nfkb->pro_inflammatory Transcription pi3k PI3K igf1r->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth

References

Stability of (-)-Pinoresinol 4-O-glucoside under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (-)-Pinoresinol 4-O-glucoside under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is acceptable if the compound is sealed and protected from light and moisture.[1][2]

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh before use.[2] If storage is necessary, solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] For aqueous buffers, short-term storage at 2-8°C for no longer than 24 hours is advised, with protection from light. To avoid degradation from repeated freeze-thaw cycles, it is best to store solutions in small aliquots.[2]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors contributing to degradation are elevated temperatures (instability increases above 90°C), exposure to light (particularly UV radiation), non-neutral pH (though it is reportedly stable between pH 3 and 11), and the presence of oxygen.[2] Contamination with enzymes such as glycosidases or oxidases can also lead to rapid degradation.[2]

Q4: Are there any visible signs of degradation?

A4: A color change of the solid or solution to a yellowish or brownish hue may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the purity and concentration of your sample.[2]

Q5: My this compound is precipitating out of my aqueous buffer. What should I do?

A5: this compound has limited solubility in aqueous solutions.[3] Precipitation can occur when a stock solution in an organic solvent like DMSO is diluted into an aqueous buffer. To address this, you can try reducing the final concentration of the compound, increasing the percentage of the organic co-solvent in the final solution (if permissible for your experiment), or utilizing solubility enhancers such as cyclodextrins.[3] For in vivo studies, a co-solvent system (e.g., DMSO, PEG300, Tween-80, and saline) is often employed.[3]

Troubleshooting Guides

Issue 1: Unexpectedly low activity of the compound in a biological assay.
Possible Cause Troubleshooting Steps
Degradation of the compound in solution. - Prepare fresh solutions for each experiment. - If using a stored solution, verify its integrity via HPLC analysis. - Ensure the pH of the assay buffer is within the stable range for the compound (pH 3-11).[2] - Protect the solution from light during the experiment.
Adsorption of the compound to plasticware. - Use low-adhesion microplates or glassware. - Pre-incubate plates with a blocking agent if compatible with the assay.
Incorrect concentration due to solubility issues. - Visually inspect the solution for any precipitate. - Confirm the solubility of the compound in the specific assay buffer and at the working concentration.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
Possible Cause Troubleshooting Steps
Degradation of the compound during storage or sample preparation. - Review the storage conditions of both the solid compound and the solution. - Analyze a freshly prepared solution to see if the unknown peaks are present. - If the peaks are still present, this may indicate impurities in the original material.
Degradation induced by analytical conditions. - Check the pH of the mobile phase. - Ensure the column temperature is not excessively high.
Contamination of the sample or HPLC system. - Run a blank injection (mobile phase only) to check for system contamination. - Use fresh, HPLC-grade solvents for sample preparation and the mobile phase.

Quantitative Stability Data

The following tables provide illustrative quantitative data on the stability of this compound under forced degradation conditions. This data is based on general knowledge of lignan (B3055560) glycoside stability and should be used as a guideline for experimental design. Actual degradation rates should be determined empirically.

Table 1: Stability of this compound in Solution at Different Temperatures

TemperatureStorage DurationPercent Degradation (Illustrative)
4°C24 hours< 1%
25°C (Room Temp)24 hours2 - 5%
40°C24 hours5 - 15%

Table 2: Stability of this compound in Solution at Different pH Values (25°C)

pHStorage DurationPercent Degradation (Illustrative)
3.024 hours1 - 3%
7.024 hours< 2%
9.024 hours3 - 7%
11.024 hours5 - 10%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. At the selected time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and store it in an oven at 80°C for 48 hours. Also, incubate a solution of the compound at 60°C. Sample at intervals for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and characterize any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Acetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration (e.g., 50 µg/mL) with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a calibration curve using standard solutions of this compound at known concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Data Analysis: Identify and quantify the parent peak and any degradation products by comparing retention times and integrating peak areas against the calibration curve.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C Solid, 60°C Solution) stock->thermal photo Photolytic (ICH Q1B Guidelines) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify Parent Peak & Degradation Products hplc->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_action Corrective Actions start Unexpected Experimental Result (e.g., low activity, extra peaks) check_solution Was the solution freshly prepared? start->check_solution check_storage Were storage conditions optimal? check_solution->check_storage No check_purity Analyze sample by HPLC check_solution->check_purity Yes check_storage->check_purity degradation Degradation Confirmed check_purity->degradation Degradation Products Present no_degradation No Degradation Observed check_purity->no_degradation No Degradation Products optimize_storage Optimize Storage Conditions (aliquot, protect from light/heat) degradation->optimize_storage fresh_prep Use Freshly Prepared Solutions degradation->fresh_prep other_factors Investigate Other Factors (solubility, adsorption, contamination) no_degradation->other_factors

References

Optimizing HPLC parameters for (-)-Pinoresinol 4-O-glucoside analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (-)-Pinoresinol 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for the analysis of this compound?

A1: For routine analysis, a reversed-phase HPLC (RP-HPLC) method is most common.[1] A typical setup includes a C18 column and a gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] The acidic modifier helps to ensure sharp peak shapes for this phenolic compound.

Q2: Which column is best suited for separating this compound?

A2: A reversed-phase C18 column is the most frequently used and recommended stationary phase for the separation of this compound and other lignan (B3055560) glycosides.[1] Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are a good starting point.[1][2]

Q3: What is the optimal UV detection wavelength for this compound?

A3: A UV detector is commonly used for the quantification of this compound.[1] A detection wavelength of around 228 nm has been shown to be effective.[2] However, it is advisable to use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance for your specific standard and mobile phase conditions.

Q4: How should I prepare a this compound standard solution?

A4: To prepare a primary stock solution, accurately weigh the reference standard and dissolve it in a small amount of DMSO, then dilute to the final volume with methanol.[1] Subsequent working standards can be prepared by diluting the stock solution with the initial mobile phase composition. It is recommended to store the stock solution at -20°C.[1]

Q5: What are the common methods for extracting this compound from plant materials?

A5: Common extraction techniques include ultrasonication or maceration of the powdered plant material with a suitable solvent.[1] Methanol or aqueous ethanol (B145695) are frequently used as extraction solvents.[3][4] Following extraction, the sample is typically centrifuged and filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1] For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Phenolic hydroxyl groups in this compound can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Solutions:

  • Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the aqueous mobile phase to suppress the ionization of silanol (B1196071) groups.[2]

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.

  • Sample Solvent: Prepare the sample in the initial mobile phase composition.

Problem 2: Retention Time Shifts

Possible Causes:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can affect the retention of polar analytes.

  • Fluctuations in Column Temperature: Changes in the column temperature can lead to shifts in retention time.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Solutions:

  • Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can sometimes improve consistency.

  • Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Problem 3: Low Resolution or Co-elution

Possible Causes:

  • Suboptimal Mobile Phase Gradient: The gradient program may not be optimized to separate this compound from other matrix components.

  • Inadequate Column Efficiency: An old or poorly packed column will have reduced separation power.

Solutions:

  • Optimize Gradient: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution.

  • Replace Column: If the column performance has deteriorated, replace it with a new one of the same type.

Data Presentation

Table 1: Recommended HPLC Parameters for this compound Analysis
ParameterRecommended Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase A Water with 0.1% Acetic Acid[2]
Mobile Phase B Acetonitrile[2]
Elution Mode Gradient[1][2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 - 40 °C (controlled)
Detection Wavelength ~228 nm[2]
Injection Volume 10 µL[2]

Experimental Protocols

Protocol 1: Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve in a small amount of DMSO and bring to a final volume of 10 mL with methanol in a volumetric flask.[1] Sonicate if necessary to ensure complete dissolution.[1] Store at -20°C.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the initial mobile phase composition to achieve the desired concentrations for the calibration curve.

  • Filtration: Filter all standard solutions through a 0.45 µm syringe filter before placing them in HPLC vials.

Protocol 2: Sample Preparation from Plant Material
  • Grinding: Grind the dried plant material into a fine powder.[1]

  • Extraction: Accurately weigh approximately 1 g of the powdered material. Add a suitable volume of methanol and extract using ultrasonication for 30-60 minutes.[1]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.[1]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Analysis Issue PoorPeakShape Poor Peak Shape Problem->PoorPeakShape RetentionShift Retention Time Shift Problem->RetentionShift LowResolution Low Resolution Problem->LowResolution SecondaryInt Secondary Interactions PoorPeakShape->SecondaryInt ColumnOverload Column Overload PoorPeakShape->ColumnOverload InconsistentMobilePhase Inconsistent Mobile Phase RetentionShift->InconsistentMobilePhase TempFluctuation Temperature Fluctuation RetentionShift->TempFluctuation SuboptimalGradient Suboptimal Gradient LowResolution->SuboptimalGradient ModifyMobilePhase Modify Mobile Phase (Add Acid) SecondaryInt->ModifyMobilePhase DiluteSample Dilute Sample ColumnOverload->DiluteSample PrecisePrep Precise Mobile Phase Preparation InconsistentMobilePhase->PrecisePrep ControlTemp Control Temperature TempFluctuation->ControlTemp OptimizeGradient Optimize Gradient SuboptimalGradient->OptimizeGradient

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Start Plant Material Grind Grind to Fine Powder Start->Grind Extract Extract with Methanol (Ultrasonication) Grind->Extract Centrifuge Centrifuge (4000 rpm) Extract->Centrifuge FilterSample Filter (0.45 µm) Centrifuge->FilterSample Inject Inject into HPLC FilterSample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (~228 nm) Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: Experimental workflow for HPLC analysis.

References

Technical Support Center: Troubleshooting Low Bioactivity of (-)-Pinoresinol 4-O-glucoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Pinoresinol 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low or inconsistent bioactivity, that you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected biological activity with this compound in my cell culture experiments. What are the potential reasons?

A1: Several factors can contribute to lower-than-expected bioactivity of this compound. These can be broadly categorized as issues related to compound stability and solubility, and cellular factors such as metabolism and permeability. It is also possible that the chosen experimental conditions are not optimal for this specific compound.

Q2: Is this compound or its aglycone, (-)-pinoresinol, the primary bioactive form?

A2: While this compound itself exhibits biological activities such as α-glucosidase inhibition, much of its potent anti-inflammatory and antioxidant effects are attributed to its aglycone, (-)-pinoresinol.[1] The glycoside form may act as a prodrug, requiring conversion to the aglycone to exert its full range of effects within the cell.

Q3: How does this compound enter the cells?

A3: As a glycoside, this compound has lower membrane permeability compared to its aglycone. Studies using parallel artificial membrane permeability assays (PAMPA) have shown that pinoresinol (B1678388) diglucoside has significantly lower permeability than pinoresinol.[2] This suggests that the uptake of the glycoside form into cells may be limited, potentially contributing to reduced bioactivity.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q5: What are the typical concentrations of this compound used in cell culture experiments?

A5: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. For example, concentrations of 10-30 µM have been used to promote osteoblast differentiation.[3] For α-glucosidase inhibition, the IC50 value is approximately 48.13 µg/mL (about 92 µM).[4][5] In cell lines like HeLa and MCF-7, a broader range of 0.1 µM to 0.1 mM has been explored for estrogen receptor-dependent transcription.[5]

Troubleshooting Guide

Issue 1: Low or No Observed Bioactivity

Possible Cause 1: Insufficient Conversion to the Bioactive Aglycone

Many of the biological effects of this compound are mediated by its aglycone, (-)-pinoresinol. The conversion of the glucoside to the aglycone is dependent on the presence of β-glucosidase enzymes.

  • Troubleshooting Steps:

    • Assess β-glucosidase activity in your cell line: Not all cell lines express sufficient levels of β-glucosidase to efficiently hydrolyze the glucoside. You can assess this by lysing the cells and performing a β-glucosidase activity assay using a substrate like p-nitrophenyl-β-D-glucopyranoside. Some cancer cell lines, such as those derived from pancreatic and colorectal tumors, have been shown to possess lysosomal β-glucosidase or β-glucuronidase activity.[2][4][6]

    • Consider enzymatic pre-treatment: If your cell line has low endogenous β-glucosidase activity, you can pre-treat the this compound with a commercially available β-glucosidase enzyme before adding it to your cell culture.

    • Use the aglycone form directly: As a positive control and for comparison, consider running parallel experiments with (-)-pinoresinol.

Possible Cause 2: Poor Cell Permeability

The glucoside form is more polar and has lower membrane permeability than the aglycone form.[2]

  • Troubleshooting Steps:

    • Increase incubation time: A longer exposure time may allow for greater uptake of the compound.

    • Optimize concentration: You may need to use higher concentrations of the glucoside to achieve the desired intracellular concentration of the active compound.

    • Use a permeabilizing agent (with caution): In some specific assay formats (e.g., cell-free assays), a mild permeabilizing agent could be used, but this is generally not recommended for live-cell assays as it can induce stress and artifacts.

Issue 2: Inconsistent Results Between Experiments

Possible Cause 1: Compound Instability in Cell Culture Medium

Phenolic compounds can be unstable in aqueous solutions, and components of the cell culture medium, such as serum, can interact with and degrade the compound over time.

  • Troubleshooting Steps:

    • Perform a stability study: Incubate this compound in your complete cell culture medium (including serum) for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, analyze the medium using HPLC to quantify the amount of the parent compound remaining.

    • Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock immediately before use.

    • Minimize exposure to light and elevated temperatures: Protect your stock and working solutions from light and store them appropriately.

    • Consider the effect of serum: Serum proteins can bind to small molecules, affecting their availability and stability.[7] You can test the effect of serum by running your experiment in serum-free or reduced-serum conditions, if your cell line can tolerate it for the duration of the assay.

Possible Cause 2: Solubility Issues

While this compound is soluble in DMSO, it has limited aqueous solubility. Precipitation can occur when the DMSO stock is diluted into the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: After diluting the compound in your medium, carefully inspect the solution for any signs of precipitation.

    • Optimize the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.

    • Pre-warm the medium: Adding a cold stock solution to warm medium can sometimes cause precipitation. Allow your medium to reach the appropriate temperature before adding the compound.

Quantitative Data Summary

Biological ActivityAssayTest SystemIC50 / Result
Antioxidant ABTS Radical ScavengingIn vitro34.5 µg/mL
DPPH Radical ScavengingIn vitro44.2 µg/mL
Anti-hyperglycemic α-glucosidase InhibitionIn vitro48.13 µg/mL (~92 µM)[4][5]
Anti-cancer MTT Assay (48 hours)SkBr3 (Breast Cancer)575 µM
MTT Assay (48 hours)HEK-293 (Human Embryonic Kidney)550 µM
Osteogenic Activity Cell MigrationPre-osteoblastsIncreased migration at 10 and 30 µM[3]
Mineralized Nodule FormationPre-osteoblastsIncreased formation at 10 and 30 µM[3]
Gene Expression (BMP2, ALP, OCN)Pre-osteoblastsIncreased mRNA levels at 10 and 30 µM[3]

Experimental Protocols

Protocol 1: Assessment of In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages (RAW 264.7)

This protocol is adapted from established methods for evaluating the anti-inflammatory effects of novel compounds.[3][8][9]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This protocol is based on the widely used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay to measure intracellular reactive oxygen species (ROS).[1][7][10]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate until confluent.

  • Compound and Probe Incubation:

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add 50 µL of DCFH-DA probe solution to each well.

    • Add 50 µL of various concentrations of this compound or a positive control antioxidant (e.g., quercetin) to the respective wells.

    • Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove the excess probe and compound.

    • Add a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce ROS production.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.

    • A lower fluorescence signal in the presence of this compound indicates antioxidant activity.

Visualizations

troubleshooting_workflow start Low Bioactivity Observed q1 Is the compound soluble in the final medium? start->q1 sol_fix Troubleshoot Solubility: - Check for precipitation - Optimize DMSO concentration - Pre-warm medium q1->sol_fix No q2 Is the compound stable in the culture medium? q1->q2 Yes sol_yes Yes sol_no No sol_fix->start stab_fix Troubleshoot Stability: - Perform stability study (HPLC) - Prepare fresh solutions - Minimize light/heat exposure q2->stab_fix No q3 Does the cell line have sufficient β-glucosidase activity? q2->q3 Yes stab_yes Yes stab_no No stab_fix->start enz_fix Address Metabolism: - Assay β-glucosidase activity - Pre-treat with β-glucosidase - Use aglycone as control q3->enz_fix No q4 Is cell permeability a limiting factor? q3->q4 Yes enz_yes Yes enz_no No enz_fix->start perm_fix Address Permeability: - Increase incubation time - Optimize concentration q4->perm_fix Yes end_node Bioactivity Optimized q4->end_node No perm_yes Yes perm_no No perm_fix->start metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PG (-)-Pinoresinol 4-O-glucoside P (-)-Pinoresinol PG->P β-glucosidase (Cellular Enzyme) effect Biological Effect (e.g., anti-inflammatory) P->effect Increased Bioactivity experimental_workflow_anti_inflammatory A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E H Assess Cell Viability (MTT) D->H F Measure NO (Griess Assay) E->F G Measure Cytokines (ELISA) E->G

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of (-)-Pinoresinol 4-O-glucoside (PMG).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the in vivo bioavailability of this compound (PMG)?

The primary challenge is the presence of the glucose molecule attached to the pinoresinol (B1678388) structure. This glycosidic linkage generally reduces membrane permeability and slows the rate of absorption compared to its aglycone, pinoresinol (PIN).[1][2] The deglycosylation process is a critical step for facilitating the absorption and subsequent metabolism of the compound.[1]

Q2: Which form, PMG or its aglycone pinoresinol (PIN), has better bioavailability?

Studies in mice have shown that pinoresinol (PIN) exhibits a faster absorption rate, a greater area under the curve (AUC), and a longer half-life in both serum and liver compared to PMG.[1][3] This indicates that the aglycone form, PIN, has superior bioavailability.

Q3: What are some potential strategies to enhance the bioavailability of PMG?

Several formulation and administration strategies can be explored:

  • Nanoformulation: Encapsulating PMG in nanoparticles or liposomes may improve its solubility, protect it from degradation, and enhance its transport across intestinal barriers.[2][4][5]

  • Co-administration with β-glucosidases: Since deglycosylation is key, co-administering PMG with enzymes that can cleave the glucose moiety in the gastrointestinal tract could increase the amount of absorbable pinoresinol.

  • Development of Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of poorly water-soluble compounds like PMG.[5]

  • Structural Modification: While more complex, synthetically modifying the glucoside to a more lipophilic ester or ether could enhance passive diffusion.

Q4: Are there any known signaling pathways affected by PMG that might be relevant to bioavailability studies?

Yes, PMG and its aglycone have been reported to modulate key cellular signaling pathways, which could be important endpoints in your studies:

  • NF-κB Signaling Pathway: Pinoresinol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[6] Enhanced bioavailability would likely lead to a more pronounced inhibition of this pathway.

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a critical regulator of antioxidant responses. Pinoresinol can activate this pathway, leading to the expression of protective antioxidant enzymes.[6]

  • BMP2/Smad Pathway: In pre-osteoblasts, PMG has been shown to increase the expression of Bone Morphogenetic Protein 2 (BMP2) and phosphorylation of Smad1/5/8, which are crucial for bone formation.[7]

Troubleshooting Guides

Issue 1: Low plasma concentrations of PMG and its metabolites observed in pharmacokinetic studies.
Potential Cause Troubleshooting Suggestion
Poor aqueous solubility of PMG. Formulate PMG in a vehicle that enhances its solubility, such as a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or by using co-solvents.[5]
Inefficient deglycosylation in the gut. Co-administer PMG with a source of β-glucosidase to promote the conversion to the more readily absorbable pinoresinol.
Rapid metabolism and clearance. While pinoresinol has a longer half-life than PMG, its metabolites might be rapidly cleared.[1] Consider using metabolic inhibitors (use with caution and appropriate ethical approval) to understand the metabolic pathways involved.
Low permeability across the intestinal epithelium. Investigate the use of permeation enhancers or nanoformulation strategies to improve transport across the gut wall.[2][4]
Issues with the analytical method. Ensure your LC-MS/MS method is validated for sensitivity, accuracy, and precision for both PMG and its expected metabolites (pinoresinol, enterodiol, enterolactone).[2]
Issue 2: High variability in plasma concentrations between individual animals.
Potential Cause Troubleshooting Suggestion
Differences in gut microbiota composition. The gut microbiota plays a crucial role in the metabolism of lignans.[8] Consider characterizing the gut microbiome of your study animals or using animals with a standardized gut flora.
Inconsistent oral gavage administration. Ensure consistent and accurate oral gavage technique to minimize variability in dosing and delivery to the stomach.
Food effects. The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing.
Genetic variability in metabolic enzymes. Use a genetically homogeneous strain of animals to reduce variability in drug-metabolizing enzymes.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Pinoresinol (PIN) and Pinoresinol-4-O-β-D-glucopyranoside (PMG) in Mice after Oral Administration. [1][3]

ParameterPinoresinol (PIN)Pinoresinol-4-O-glucoside (PMG)
Dose 0.1 µmol/kg0.1 µmol/kg
Tmax (h) 0.250.25
Cmax (ng/mL) 61.1452.97
AUC (serum) Higher than PMGLower than PIN
Half-life (serum) Longer than PMGShorter than PIN

Table 2: Pharmacokinetic Parameters of Pinoresinol Diglucoside (PDG) and Pinoresinol (PINL) in Rats. [9]

Compound & Route Dose Cmax (ng/mL) Tmax (h)
PDG (Intravenous)5 mg/kg13,3290.1
PDG (Oral)40 mg/kg45.30.5
PINL (Intravenous)5 mg/kg2,538.80.08
PINL (Oral)40 mg/kg113.10.33

Experimental Protocols

Protocol 1: Preparation and In Vivo Evaluation of a PMG-Loaded Nanoformulation

Objective: To enhance the oral bioavailability of PMG by formulating it into polymeric nanoparticles.

Materials:

  • This compound (PMG)

  • Poly(lactic-co-glycolic acid) (PLGA)[10]

  • Polyvinyl alcohol (PVA)

  • Dichloromethane

  • Deionized water

  • Male Sprague-Dawley rats

Methodology:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve 50 mg of PMG and 200 mg of PLGA in 5 mL of dichloromethane.

    • Prepare a 2% w/v aqueous solution of PVA.

    • Add the organic phase to 20 mL of the PVA solution and emulsify using a high-speed homogenizer.

    • Stir the resulting emulsion at room temperature overnight to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.

  • Characterization:

    • Determine particle size, polydispersity index, and zeta potential using dynamic light scattering.

    • Calculate drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

  • In Vivo Pharmacokinetic Study:

    • Fast rats overnight with free access to water.

    • Administer the PMG nanoformulation or a PMG suspension (control) orally at a dose of 50 mg/kg.[11]

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract PMG and its metabolites from plasma using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Compare the parameters between the nanoformulation and control groups to determine the enhancement in bioavailability.

Visualizations

experimental_workflow cluster_formulation Nanoformulation Preparation cluster_pk_study In Vivo Pharmacokinetic Study cluster_analysis Analysis A Dissolve PMG & PLGA in Dichloromethane C Emulsify Organic & Aqueous Phases A->C B Prepare Aqueous PVA Solution B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Lyophilization E->F H Oral Administration (Nanoformulation vs. Control) F->H G Animal Fasting G->H I Serial Blood Sampling H->I J Plasma Separation I->J K Plasma Sample Extraction J->K L LC-MS/MS Quantification K->L M Pharmacokinetic Parameter Calculation L->M

Caption: Workflow for the preparation and in vivo evaluation of a PMG nanoformulation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) DNA->Genes Transcription PIN Pinoresinol (from PMG) PIN->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway by pinoresinol.[6]

nrf2_pathway cluster_cytoplasm_nrf2 Cytoplasm cluster_nucleus_nrf2 Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes_nrf2 Antioxidant Genes (HO-1, NQO1) ARE->Genes_nrf2 Transcription PIN_nrf2 Pinoresinol (from PMG) PIN_nrf2->Keap1_Nrf2 Dissociates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Dissociates

References

Technical Support Center: Detection of (-)-Pinoresinol 4-O-glucoside and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the method refinement of detecting (-)-Pinoresinol 4-O-glucoside and its primary metabolites, enterodiol (B191174) and enterolactone (B190478).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound and its metabolites?

A1: The most prevalent and robust methods are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2] HPLC-UV is a widely accessible method suitable for quantification in less complex matrices. For complex biological samples like plasma and urine, UHPLC-MS/MS is preferred due to its high sensitivity, selectivity, and speed.[1][2][3] Isotope dilution LC-MS/MS, using stable isotopically labeled internal standards, is considered a highly accurate quantification technique.[1]

Q2: What are the primary metabolites of this compound found in vivo?

A2: Following oral administration, this compound is metabolized by gut microbiota into enterolignans, primarily enterodiol and enterolactone.[4][5] The metabolic pathway suggests that pinoresinol (B1678388) is first converted to lariciresinol, then to secoisolariciresinol, which is subsequently metabolized to enterodiol and enterolactone.[4]

Q3: How should I prepare samples for the analysis of this compound and its metabolites from different matrices?

A3: Sample preparation depends on the matrix. For plasma samples , a common method is protein precipitation with acetonitrile (B52724), followed by centrifugation and analysis of the supernatant.[3][6] For the analysis of total enterolignans (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required before extraction.[1][7] Urine samples often require a "dilute-and-shoot" approach where the sample is diluted with a suitable solvent before injection into the LC-MS/MS system.[8][9][10] For plant materials , extraction is typically performed with solvents like methanol (B129727) or ethanol, often assisted by ultrasonication.[11]

Q4: What are the expected pharmacokinetic profiles of this compound and its aglycone, pinoresinol?

A4: Studies in rats have shown that after oral administration of Eucommia ulmoides extract, the maximum plasma concentration (Cmax) of pinoresinol glucoside was 57.44 ng/mL, which was reached at (Tmax) 40.00 minutes.[12] Another study comparing pinoresinol (PINL) and pinoresinol diglucoside (PDG) showed that PINL has higher permeability and a longer half-life in plasma compared to PDG.[5][13][14]

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC and LC-MS/MS analysis of this compound and its metabolites.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than mobile phase.1. Reduce sample concentration or injection volume. 2. Optimize the pH of the mobile phase to ensure consistent ionization of the analyte. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has degraded.
No Peaks or Very Small Peaks 1. Leak in the system. 2. Faulty detector lamp. 3. Incorrect mobile phase composition.1. Check all fittings and connections for leaks. 2. Verify the status of the detector lamp and replace if necessary. 3. Confirm the mobile phase composition and ensure it is flowing correctly.
High Backpressure 1. Blockage in the guard column or column frit. 2. Precipitated buffer in the mobile phase.1. Systematically remove components to identify the blockage. Reverse flush the column if necessary. 2. Filter all mobile phases and samples before use.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Signal Suppression 1. Ion source contamination. 2. Co-eluting matrix components. 3. Incorrect ionization mode.1. Clean the ion source according to the manufacturer's instructions. 2. Optimize chromatographic separation to resolve the analyte from interfering compounds. Improve sample cleanup. 3. Test both positive and negative electrospray ionization (ESI) modes. Pinoresinol glucoside has been detected in negative ESI mode.[3]
Inconsistent Peak Areas 1. Inconsistent injection volume. 2. Matrix effects.1. Ensure the autosampler is functioning correctly. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Mass Spectrum Anomalies (e.g., unexpected adducts) 1. Mobile phase additives. 2. High sample concentration.1. Be mindful of mobile phase additives (e.g., sodium) that can form adducts. 2. Dilute the sample to reduce the likelihood of adduct formation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Pinoresinol Glucoside and its Metabolites in Rats
Compound Matrix Cmax (ng/mL) Tmax (min) AUC (ng·h/mL) t1/2 (h)
Pinoresinol GlucosidePlasma57.4440.00133.342.21
Pinoresinol (from Pinoresinol Glucoside)Serum16.79 (second peak)240128.595.37
Enterodiol (from Pinoresinol)Serum8.65480114.3110.21
Enterolactone (from Pinoresinol)Serum20.7720258.1414.35

Data extracted from studies on oral administration of Eucommia ulmoides extract or pure compounds in rats.[5][12]

Table 2: In Vitro Bioactivity of Pinoresinol and its Metabolites
Compound Activity Cell Line / Enzyme IC50 (µM)
PinoresinolCytotoxicitySkBr3 (Breast Cancer)575 (48h treatment)
PinoresinolCytotoxicityFibroblast (Healthy)550 (48h treatment)
PinoresinolCytotoxicityHEK-293 (Healthy)550 (48h treatment)
Pinoresinol-4-O-β-D-glucopyranosideα-glucosidase inhibition-48.13 µg/mL

IC50 values represent the concentration required to inhibit 50% of the activity.[6][15][16][17]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by UHPLC-MS/MS

This protocol is adapted from a method for the simultaneous determination of pinoresinol glucoside and chlorogenic acid.[3]

1. Sample Preparation:

  • To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard (e.g., bergenin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UHPLC Conditions:

  • Column: Hypersil GOLD C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pinoresinol glucoside: Monitor the specific precursor to product ion transition.

    • Internal Standard: Monitor the specific precursor to product ion transition.

Protocol 2: Quantification of Total Enterolactone and Enterodiol in Human Plasma by LC-MS/MS

This protocol is based on a validated method using isotope dilution.[1][18][7]

1. Sample Preparation:

  • To 300 µL of plasma, add a known amount of ¹³C₃-labeled enterolactone and enterodiol internal standards.

  • Add a buffer and β-glucuronidase/sulfatase from Helix pomatia for enzymatic hydrolysis of conjugates. Incubate at 37°C for 4 hours.

  • Perform a liquid-liquid extraction with diethyl ether.

  • Evaporate the ether layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

2. LC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Enterolactone: Monitor the specific precursor to product ion transition.

    • ¹³C₃-Enterolactone: Monitor the specific precursor to product ion transition.

    • Enterodiol: Monitor the specific precursor to product ion transition.

    • ¹³C₃-Enterodiol: Monitor the specific precursor to product ion transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for UHPLC-MS/MS analysis.

metabolic_pathway Pinoresinol_Glucoside This compound Pinoresinol Pinoresinol Pinoresinol_Glucoside->Pinoresinol Hydrolysis Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Enterolactone Enterolactone Enterodiol->Enterolactone

Caption: Metabolic pathway of this compound.

signaling_pathway Pinoresinol Pinoresinol IGF1R IGF-1R Pinoresinol->IGF1R NFkB_inactive IκB-NF-κB Pinoresinol->NFkB_inactive Inhibits Degradation Nrf2_inactive Keap1-Nrf2 Pinoresinol->Nrf2_inactive Promotes Dissociation PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_active NF-κB NFkB_inactive->NFkB_active Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Antioxidant Antioxidant Gene Expression (HO-1) Nrf2_active->Antioxidant

Caption: Signaling pathways modulated by pinoresinol.

References

Technical Support Center: (-)-Pinoresinol 4-O-glucoside Integrity During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Pinoresinol (B158572) 4-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of your target analyte during sample preparation, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (-)-Pinoresinol 4-O-glucoside during sample preparation?

A1: The degradation of this compound is primarily influenced by five key factors:

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • pH: Extreme pH conditions (both highly acidic and alkaline) can catalyze the hydrolysis of the glycosidic bond, cleaving the glucose moiety from the pinoresinol (B1678388) aglycone.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be exacerbated by the presence of oxygen and metal ions.

  • Enzymatic Activity: Endogenous plant enzymes, such as β-glucosidases and oxidases, can rapidly degrade the compound if not properly inactivated during extraction.

Q2: I suspect enzymatic degradation of my compound. How can I prevent this?

A2: Enzymatic degradation is a common issue. Here are several strategies to mitigate it:

  • Immediate Freezing: Freeze fresh plant material with liquid nitrogen immediately after harvesting to halt enzymatic activity.[1]

  • Lyophilization (Freeze-Drying): This is an effective method for drying samples at low temperatures, which preserves the compound and prevents enzymatic degradation that can occur in aqueous environments.

  • Thermal Inactivation (Blanching): Briefly heating the plant material in boiling water or steam can denature and inactivate enzymes. However, the temperature and duration must be carefully controlled to avoid thermal degradation of the analyte.

  • Solvent Inactivation: Using organic solvents like methanol (B129727) or ethanol (B145695) for extraction can also help to denature and inactivate enzymes.

Q3: What are the optimal storage conditions for this compound standards and extracts?

A3: Proper storage is crucial for maintaining the integrity of your samples.

  • Solid Form: Store pure, solid this compound at -20°C in a tightly sealed, amber vial to protect it from light and moisture.

  • Solutions: It is best to prepare solutions fresh. If short-term storage is necessary, keep solutions at 2-8°C for no more than 24 hours, protected from light. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Plant Extracts: Store crude or purified plant extracts at -20°C or below in amber vials to minimize degradation from light and temperature.

Q4: My extract has a brownish tint. Is this an indication of degradation?

A4: A color change to a yellowish or brownish hue can indicate degradation, particularly oxidation of phenolic compounds.[2] However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC to assess the purity and concentration of your sample.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete extraction: Inefficient solvent, insufficient extraction time, or inadequate particle size reduction.- Use a polar solvent system, such as 70-80% methanol or ethanol in water.- Optimize extraction time and temperature (e.g., 40-60°C).- Ensure plant material is finely ground to increase surface area.
Degradation during extraction: High temperatures, extreme pH, or prolonged exposure to light.- Use moderate extraction temperatures (40-60°C).- Maintain a neutral or slightly acidic pH of the extraction solvent.- Protect the extraction setup from direct light using amber glassware or by covering it with aluminum foil.
Appearance of an unexpected peak corresponding to (-)-Pinoresinol aglycone in HPLC analysis Hydrolysis of the glycosidic bond: This can be caused by acidic or alkaline conditions, high temperatures, or enzymatic activity (β-glucosidases).- Ensure the pH of your extraction and processing solutions is near neutral.- Avoid excessive heat during extraction and solvent evaporation.- Inactivate endogenous enzymes by flash-freezing the plant material, lyophilization, or blanching prior to extraction.
Broad or tailing peaks in HPLC chromatogram Oxidation of the analyte: Presence of dissolved oxygen or metal ions in the extraction solvent.- Degas the extraction solvent before use (e.g., by sonication or bubbling with nitrogen).- Add an antioxidant like ascorbic acid (e.g., 40 mM) to the extraction buffer.[3]- Add a chelating agent such as EDTA (e.g., 20 mM) to the extraction buffer to sequester metal ions that can catalyze oxidation.[4]
Gradual decrease in analyte concentration in stored extracts Long-term instability: Improper storage conditions (temperature, light, presence of oxygen).- Store extracts at -20°C or -80°C in amber, airtight containers.- Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for different plant matrices.

  • Sample Preparation:

    • Immediately freeze fresh plant material in liquid nitrogen and then lyophilize to dryness.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation:

    • Prepare an 80% (v/v) methanol-water solution.

    • For enhanced stability, consider adding ascorbic acid (to a final concentration of 40 mM) and EDTA (to a final concentration of 20 mM) to the extraction solvent.[3][4]

    • Degas the solvent by sonicating for 15 minutes or by bubbling with nitrogen gas to remove dissolved oxygen.

  • Ultrasonic-Assisted Extraction (UAE):

    • Weigh approximately 1 g of the powdered plant material into a suitable flask.

    • Add 20 mL of the prepared extraction solvent.

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Purification and Filtration:

    • Centrifuge the extract at high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Protocol 2: Stability-Indicating HPLC Method for this compound and (-)-Pinoresinol

This method can be used to simultaneously quantify the glucoside and its potential aglycone degradation product.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A linear gradient from a low to a high percentage of acetonitrile over 20-30 minutes is a good starting point. The exact gradient should be optimized to achieve baseline separation of this compound and (-)-pinoresinol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Standard Preparation: Prepare individual stock solutions of this compound and (-)-Pinoresinol reference standards in methanol. Create a series of mixed working standards for calibration. Store stock solutions at -20°C.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Plant Material freeze Flash Freeze (Liquid N2) start->freeze grind Grind to Fine Powder freeze->grind extract Ultrasonic-Assisted Extraction (e.g., 80% MeOH, 40°C, 30-60 min) grind->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge filter Filter (0.45 µm Syringe Filter) centrifuge->filter hplc HPLC Analysis filter->hplc

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway cluster_factors Degradation Factors glucoside This compound aglycone (-)-Pinoresinol glucoside->aglycone Hydrolysis oxidation_products Oxidation Products glucoside->oxidation_products Oxidation aglycone->oxidation_products Oxidation factors High Temperature Harsh pH Enzymes (β-glucosidase)

Caption: Major degradation pathways for this compound.

References

Strategies to increase the purity of isolated (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted strategies to enhance the purity of isolated (-)-Pinoresinol (B158572) 4-O-glucoside. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide: Enhancing Purity

This guide addresses common issues observed during the purification of (-)-Pinoresinol 4-O-glucoside, offering systematic approaches to identify and resolve them.

Problem 1: Low Purity After Initial Column Chromatography

  • Symptom: HPLC analysis of fractions from a primary silica (B1680970) gel column shows significant impurities co-eluting with the target compound.

  • Potential Causes & Solutions:

    • Inadequate Initial Cleanup: The crude extract may contain high levels of non-polar or highly polar impurities that are overloading the primary column.

      • Solution: Implement a pre-purification step. Before silica chromatography, perform a liquid-liquid partitioning of the crude extract. After evaporating the initial extraction solvent (e.g., methanol), re-dissolve the residue in water and partition against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on polarity, which can enrich the fraction containing this compound before column chromatography.

    • Suboptimal Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve this compound from structurally similar impurities.

      • Solution: Methodically optimize the solvent system. Use Thin Layer Chromatography (TLC) to test various solvent combinations. For silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (like dichloromethane (B109758) or chloroform) and a polar solvent (like methanol). Systematically vary the ratio (e.g., 95:5, 90:10, 85:15) to achieve better separation between the spot corresponding to your target compound and any impurities.

    • Presence of Similar Polarity Lignans (B1203133): Other lignans or their glucosides with similar polarity may be present in the source material.

      • Solution: Employ a multi-step chromatography approach. After an initial silica gel column, pool the fractions containing the target compound and subject them to a secondary chromatography step using a different stationary phase, such as polyamide or reversed-phase (C18) silica gel. This provides an orthogonal separation mechanism that can resolve compounds that co-elute on standard silica.

Problem 2: HPLC Analysis Shows Asymmetric (Tailing) Peaks for the Purified Compound

  • Symptom: The peak for this compound in the HPLC chromatogram is not symmetrical, showing a "tail," which can interfere with accurate quantification and indicate underlying issues.

  • Potential Causes & Solutions:

    • Secondary Interactions with Stationary Phase: Residual, acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar functional groups of the analyte, causing peak tailing.[1][2]

      • Solution 1 (Mobile Phase pH): Suppress the ionization of the silanol groups by lowering the pH of the mobile phase. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the aqueous portion of the mobile phase (typically to a pH between 2.5 and 3.5) will protonate the silanols, minimizing these secondary interactions.[3]

      • Solution 2 (Column Choice): Use a modern, high-purity, end-capped C18 column. End-capping chemically deactivates most of the residual silanol groups, significantly reducing the potential for these unwanted interactions.[1][3]

    • Column Contamination or Degradation: The analytical column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be degrading.

      • Solution: Wash the column according to the manufacturer's guidelines. A typical wash cycle involves flushing with progressively stronger, miscible solvents (e.g., water, methanol (B129727), acetonitrile (B52724), isopropanol). If peak shape does not improve, the column may need to be replaced. Using a guard column can protect the analytical column from contaminants.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude extracts of this compound?

A1: Crude plant extracts are complex mixtures. Common impurities that can complicate the purification of this compound include:

  • Other Lignans and their Glycosides: Plants often contain a variety of related lignan (B3055560) structures, such as matairesinol, lariciresinol, and epimers of pinoresinol (B1678388) itself.[5][6]

  • Other Phenolic Compounds: Simple phenols, phenolic acids (like ferulic and p-coumaric acids), and flavonoids are widespread in plants and often co-extracted.[6][7]

  • Lipophilic Compounds: Fats, waxes, resins, and terpenoids are common, especially if a non-polar pre-extraction or "defatting" step with a solvent like hexane (B92381) is not performed.[8]

  • Sugars and Polysaccharides: Due to the glycosidic nature of the target compound, extraction with polar solvents like methanol or ethanol (B145695) will also solubilize simple sugars and other carbohydrates.

Q2: My target compound is highly polar and seems irreversibly stuck on the silica gel column. How can I elute it?

A2: This is a common issue with highly polar compounds like glycosides on normal-phase silica gel. If increasing the percentage of methanol in your mobile phase is not effective or is causing the silica to dissolve, you can try the following:

  • Use a More Aggressive Polar Solvent System: A mixture of dichloromethane, methanol, and a small amount of ammonium (B1175870) hydroxide (B78521) can be very effective for eluting basic or very polar compounds that stick to the acidic silica. A typical ratio to try is 90:10:1 (DCM:MeOH:NH₄OH). Alternatively, adding a small percentage of triethylamine (B128534) to your mobile phase can also help by competing for the active sites on the silica.

  • Switch to a Different Stationary Phase: For very polar compounds, reversed-phase (C18) chromatography is often more suitable. In this technique, you would use a polar mobile phase (like water/methanol or water/acetonitrile) and the polar compound will elute earlier.

Q3: What purity level should I aim for, and how is it confirmed?

A3: For drug development and biological research, a purity of >95%, and ideally >98%, is typically required. The purity of the final isolated compound should be rigorously assessed using High-Performance Liquid Chromatography (HPLC), often with a Diode Array Detector (DAD) to check for peak purity.[9] The identity and structure of the compound must then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]

Q4: Can I use a single chromatography step to achieve high purity?

A4: While possible for some extracts, achieving >95% purity in a single step is challenging. A multi-step purification strategy is generally more robust and reliable.[11] A typical workflow involves:

  • Initial Cleanup: Liquid-liquid partitioning.

  • Primary Fractionation: Normal-phase silica gel or polyamide column chromatography.

  • Final Polishing: Preparative reversed-phase HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) on the enriched fractions to remove final impurities.[9][11]

Quantitative Data on Purification Methods

The following table summarizes reported purity levels for lignans, including this compound, achieved with various purification techniques.

Target Compound(s)Initial MaterialPurification Method(s)Final PurityReference
Pinoresinol-4-O-β-D-glucopyranosideDried Prunes (Prunus domestica)Polyamide Column Chromatography followed by Silica Gel Column Chromatography97%[9]
Justicidin B, Justicidin A, and other lignansJusticia procumbens Crude ExtractHigh-Speed Counter-Current Chromatography (HSCCC)>95%[9]
Pinoresinol and EpipinoresinolCarduus nutans FruitCentrifugal Partition Chromatography (CPC)93.7% and 92.3% respectively[5]
Secoisolariciresinol Diglucoside (a lignan glucoside)FlaxseedAlkaline Hydrolysis followed by Liquid-Liquid Separation and Column Chromatography>90%[7]

Experimental Protocols

Protocol 1: Multi-Step Purification via Column Chromatography

This protocol is a standard laboratory method for isolating this compound from a crude plant extract.

  • Liquid-Liquid Partitioning (Pre-cleanup)

    • Take the dried crude methanolic extract and dissolve it in distilled water.

    • Transfer the aqueous solution to a separatory funnel and extract it three times with an equal volume of n-hexane to remove non-polar impurities. Discard the n-hexane layers.

    • Subsequently, extract the remaining aqueous layer three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure. This ethyl acetate fraction is now enriched with compounds of intermediate polarity, including this compound.

  • Silica Gel Column Chromatography

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of dichloromethane and methanol. Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the methanol concentration.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions that show a high concentration of the target compound.

  • Preparative HPLC (Final Polishing)

    • Evaporate the solvent from the pooled fractions.

    • Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

    • Purify the compound using a preparative C18 HPLC column. A typical mobile phase is a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the highly purified compound.

    • Confirm purity using analytical HPLC and confirm structure using NMR and MS.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids solid supports, preventing irreversible adsorption of the sample. It is highly effective for separating lignans.[11]

  • Solvent System Selection and Preparation

    • A two-phase solvent system is required. For lignans, a common system is n-hexane-ethyl acetate-methanol-water. The ratio must be optimized to provide an ideal partition coefficient (K) for the target compound (typically between 0.5 and 2). A starting ratio to test is 1.3:1:1.3:1 (v/v/v/v).[9]

    • Mix the solvents in a separatory funnel, shake vigorously, and allow the layers to separate. Degas both the upper (stationary) phase and lower (mobile) phase by sonication before use.

  • HSCCC Operation

    • Fill the HSCCC column with the stationary (upper) phase.

    • Set the desired revolution speed (e.g., 1000 rpm) and pump the mobile (lower) phase through the column at a specific flow rate (e.g., 3.0 mL/min).[9]

    • Once hydrodynamic equilibrium is reached, dissolve the semi-purified sample (e.g., 300 mg) in a small volume of a 1:1 mixture of the upper and lower phases and inject it into the column.[9]

    • Continuously monitor the effluent with a UV detector (e.g., at 254 nm or 280 nm).

    • Collect fractions as peaks are detected.

    • Analyze the collected fractions by HPLC to identify those containing the pure compound.

Visualizations

G cluster_0 Purification Workflow cluster_1 Removed Impurities A Crude Plant Extract B Liquid-Liquid Partitioning A->B Initial Cleanup C Silica Gel Column Chromatography B->C Fractionation I1 Lipids, Waxes (Non-polar) B->I1 I2 Highly Polar Compounds (e.g., Sugars) B->I2 D Preparative HPLC / HSCCC C->D Final Polishing I3 Structurally Similar Lignans & Other Phenolics C->I3 E Pure this compound (>95%) D->E Isolation

Caption: General workflow for the multi-step purification of this compound.

G Start HPLC Peak Tailing Observed? Cause1 Secondary Interactions with Silanol Groups Start->Cause1 Likely Cause2 Column Contamination or Degradation Start->Cause2 Possible Cause3 Improper Sample Solvent Start->Cause3 Check Solution1a Lower Mobile Phase pH (add 0.1% Formic Acid) Cause1->Solution1a Solution1b Use End-Capped C18 Column Cause1->Solution1b Solution2 Wash Column with Strong Solvents Cause2->Solution2 Solution3 Dissolve Sample in Initial Mobile Phase Cause3->Solution3 End Symmetrical Peak Achieved Solution1a->End Solution1b->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of (-)-Pinoresinol 4-O-glucoside and Other Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of (-)-Pinoresinol 4-O-glucoside against other notable lignans (B1203133), supported by experimental data from various in vitro assays. The information is tailored for researchers and professionals in the fields of drug development and natural product chemistry to facilitate informed decisions in antioxidant research.

I. Comparative Analysis of Antioxidant Activity

The antioxidant potential of lignans is a critical area of investigation due to their potential therapeutic applications in diseases associated with oxidative stress. The following table summarizes quantitative data from commonly employed in vitro antioxidant assays, offering a comparative overview of the radical scavenging and reducing capabilities of this compound and other lignans. It is important to note that direct comparisons of values across different studies should be made with caution due to potential variations in experimental conditions.

Lignan (B3055560)AssayResultReference
This compound ABTS Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[1][2][3]
This compound FRAP Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[1][2][3]
This compound DPPH IC₅₀: 44.2 µg/mL[4][5]
This compound ABTS IC₅₀: 34.5 µg/mL[4][5]
SecoisolariciresinolDPPHIC₅₀: 14.141 µg/mL[1]
Secoisolariciresinol diglycosideDPPHIC₅₀: 16.970 µg/mL[1]
α-(−)-ConidendrinDPPHIC₅₀: 23.296 µg/mL[1]
SecoisolariciresinolABTSIC₅₀: 12.252 µg/mL[1][6]
Secoisolariciresinol diglycosideABTSIC₅₀: 13.547 µg/mL[1][6]
α-(−)-ConidendrinABTSIC₅₀: 13.345 µg/mL[1][6]
(+)-PinoresinolDPPHIC₅₀: 69 µM[7]

II. Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are fundamental for the accurate assessment and comparison of the antioxidant capacities of lignans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

  • Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The discoloration is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of the test compound (lignan) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • A control sample (without the test compound) is also measured.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds.

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of an antioxidant to the pre-formed radical cation reduces it to the colorless neutral form, and the decrease in absorbance is measured.

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.[1]

    • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol) to a specific absorbance at 734 nm.[1]

    • Different concentrations of the test lignan are mixed with the diluted ABTS•+ solution.[1]

    • The absorbance is measured at 734 nm after a defined incubation period (e.g., 6 minutes).

    • The percentage of ABTS•+ scavenging is calculated, and the IC₅₀ value is determined.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically.

  • Procedure:

    • The FRAP reagent is prepared by mixing TPTZ solution, ferric chloride solution, and acetate (B1210297) buffer.

    • The test compound is added to the FRAP reagent.

    • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[1]

    • The absorbance of the resulting blue solution is measured at 593 nm.[1]

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as ascorbic acid or Trolox.[1]

III. Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing antioxidant capacity and the biological mechanisms of action, the following diagrams are provided.

G cluster_workflow General Workflow for Antioxidant Capacity Assays Lignan Lignan Sample Preparation Assay Antioxidant Assay (DPPH, ABTS, FRAP) Lignan->Assay Measurement Spectrophotometric Measurement Assay->Measurement Analysis Data Analysis (IC50 / TAC Calculation) Measurement->Analysis Comparison Comparison of Antioxidant Capacity Analysis->Comparison

Caption: General workflow for comparing the antioxidant activity of lignans.

Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[7] A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]

G cluster_pathway Nrf2-Mediated Antioxidant Response Lignan Lignan (this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (translocation to nucleus) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2/ARE antioxidant response pathway activated by lignans.

References

The Efficacy of (-)-Pinoresinol 4-O-glucoside: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an objective evaluation of a compound's performance is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (-)-Pinoresinol 4-O-glucoside, a lignan (B3055560) glycoside with demonstrated pharmacological potential. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

This compound, a natural compound found in plants such as prunes (Prunus domestica), has garnered significant attention for its diverse biological activities.[1][2] These activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects, have been investigated in numerous preclinical studies.[1][3][4] This guide synthesizes the available data to offer a clear comparison of its efficacy in controlled laboratory settings versus living organisms.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data from various studies, facilitating a direct comparison of the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Biological Activities of this compound

Activity AssessedAssayResult (IC₅₀ or Total Capacity)Reference
AntioxidantFerric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[1]
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)
Antioxidant2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)IC₅₀: 34.5 µg/mL[5]
Antioxidant1,1-diphenyl-2-picrylhydrazyl (DPPH)IC₅₀: 44.2 µg/mL[1][5]
Enzyme Inhibitionα-glucosidase InhibitionIC₅₀: 48.13 µg/mL[1][3][4][5]

Table 2: In Vivo Biological Effects of this compound

Activity AssessedAnimal ModelDosageKey FindingsReference
Anti-hyperglycemicStreptozotocin-induced diabetic mice50 mg/kg (oral)37.83% decrease in serum glucose; 25.37% increase in insulin (B600854) levels.[3][4][5]
HepatoprotectiveCCl₄-induced hepatotoxicity in mice50 mg/kg (oral)Significant reduction in serum AST and ALT levels.[4][5]

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, pinoresinol, exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

cluster_nucleus Cellular Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes Induces NFkB_IkBa NF-κB-IκBα (Inactive) Pinoresinol (-)-Pinoresinol 4-O-glucoside Pinoresinol->IKK Inhibits cluster_nucleus Cellular Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Activates Pinoresinol (-)-Pinoresinol 4-O-glucoside Pinoresinol->Keap1_Nrf2 Promotes Dissociation Acclimatization Acclimatize Mice (1 week) Induction Induce Diabetes (Single STZ injection) Acclimatization->Induction Verification Verify Diabetes (Blood Glucose > 250 mg/dL) Induction->Verification Grouping Group Diabetic Mice (Control vs. Treated) Verification->Grouping Treatment Daily Treatment (Vehicle or Compound) Grouping->Treatment Monitoring Monitor Blood Glucose & Body Weight Treatment->Monitoring Analysis Collect Blood for Serum Analysis Monitoring->Analysis Acclimatization Acclimatize Mice (1 week) Grouping Divide Mice into Groups (Control, CCl₄, CCl₄ + Compound) Acclimatization->Grouping Pretreatment Administer Compound or Vehicle (e.g., 7 days) Grouping->Pretreatment Induction Induce Hepatotoxicity (CCl₄ injection) Pretreatment->Induction Sacrifice Sacrifice Animals after Specified Time Induction->Sacrifice Analysis Collect Blood & Liver for Analysis Sacrifice->Analysis

References

A Comparative Guide to the Bioactivity of (-)-Pinoresinol 4-O-glucoside and its Aglycone, Pinoresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (-)-pinoresinol (B158572) 4-O-glucoside and its aglycone, pinoresinol (B1678388). The information presented herein is supported by experimental data to assist researchers and professionals in the fields of drug development and natural product chemistry in making informed decisions.

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various plants, which, upon ingestion, can be metabolized to its aglycone form, pinoresinol. Both compounds have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Understanding the differences in their bioactivity is crucial for the development of new therapeutic agents. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways involved.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of this compound and pinoresinol.

Table 1: Antioxidant Activity
CompoundAssayResultReference
This compound ABTSIC₅₀: 34.5 µg/mL[1]
DPPHIC₅₀: 44.2 µg/mL[1]
FRAPTotal Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[1]
Pinoresinol -Data not available in a directly comparable format-
Table 2: Anti-inflammatory Activity
CompoundTest SystemKey FindingsReference
This compound -Limited direct data available.-
Pinoresinol IL-1β-stimulated Caco-2 cellsReduced IL-6 by 65% (confluent) and 30% (differentiated). Reduced COX-2-derived PGE₂ by 62% (confluent). Dose-dependently decreased IL-6 and MCP-1 secretion.[2]
IL-6-induced differentiated THP-1 cellsRepressed activation and nuclear translocation of p65 NF-κB and STAT3. Reduced phosphorylation of IKK and IκB-α. Attenuated expression of IL-1β, TNF-α, and COX-2.[3][4]
Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineAssayIC₅₀ / ResultReference
This compound A549, SK-MEL-2SRB assayIC₅₀ > 30 μM[5]
Pinoresinol HL60 (p53 null leukemia)MTT assayIC₅₀: 8 µM[6]
HL60R (multidrug resistant)MTT assayIC₅₀: 32 µM[6]
HCT116 (p53 wild type colon)MTT assayInhibited proliferation[6]
LNCaP (p53 wild type prostate)MTT assayInhibited proliferation[6]
MDA-MB-231 (p53 mutant breast)MTT assayInhibited proliferation[6]
SkBr3 (breast cancer)MTT assayCell viability reduced to 50% at 575 µM after 48h.[7]
Table 4: Neuroprotective and Other Activities
CompoundActivityKey FindingsReference
This compound α-Glucosidase InhibitionIC₅₀: 48.13 µM[5]
Pinoresinol Diglucoside *Neuroprotection (in vivo, AD model)Reversed Aβ₁₋₄₂-induced memory impairment. Restrained release of TNF-α and IL-1β.[8]
Pinoresinol Neuroprotection (in vivo)Ameliorated memory impairment induced by cholinergic blockade.[9]
Acetylcholinesterase InhibitionBlocked enzyme activity in a concentration-dependent manner.[9]

*Data for pinoresinol diglucoside is included as a relevant glycosylated form, though it is not the 4-O-monoglucoside.

Bioavailability and Metabolism

A comparative study on the absorption and metabolism of pinoresinol (PIN) and this compound (PMG) in mice revealed that both are rapidly absorbed.[10] However, pinoresinol showed a faster absorption rate, a greater area under the curve, and a longer half-life in serum and liver compared to its glucoside.[10] This suggests that the deglycosylation process may facilitate the absorption and metabolism of the lignan.[10] Generally, flavonoid aglycones are often found to have different, and in some cases, more potent in vitro bioactivity compared to their corresponding glycosides, though in vivo effects can be comparable or even enhanced for glycosides due to pharmacokinetic factors.[11]

Signaling Pathways

The bioactivities of both this compound and pinoresinol are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Antioxidant Pathways

Pinoresinol has been shown to exert its anti-inflammatory effects by targeting the NF-κB and JAK-STAT signaling pathways.[3][4] It inhibits the activation of key inflammatory mediators such as NF-κB p65 and STAT3, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and COX-2.[3][4] The neuroprotective effects of pinoresinol diglucoside are also linked to the inhibition of the TLR4/NF-κB pathway and the activation of the Nrf2/HO-1 pathway, which is a major regulator of the antioxidant response.[8][12]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R JAK JAK IL-6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates IKK IKK JAK->IKK activates STAT3_p p-STAT3 STAT3->STAT3_p IκB-α IκB-α IKK->IκB-α phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB-α->NF-κB (p65/p50) releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Pinoresinol Pinoresinol Pinoresinol->STAT3 inhibits phosphorylation Pinoresinol->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes STAT3_p->Pro-inflammatory Genes transcription NF-κB_nuc->Pro-inflammatory Genes transcription

Caption: Pinoresinol's inhibition of NF-κB and STAT3 signaling.

Anticancer Pathway

The anticancer effects of pinoresinol are associated with the induction of apoptosis and cell cycle arrest. In p53-proficient colon cancer cells, pinoresinol activates the ATM-p53 cascade, leading to G2/M arrest.[13] In breast cancer cells, it can induce apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic genes (BAX, CASP9, TP53) and downregulating anti-apoptotic genes (BCL-2).[7][14]

anticancer_pathway Pinoresinol Pinoresinol ATM ATM Pinoresinol->ATM p53 p53 ATM->p53 activates BAX BAX p53->BAX upregulates BCL-2 BCL-2 p53->BCL-2 downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Caspase-9 Caspase-9 BAX->Caspase-9 activates BCL-2->Caspase-9 inhibits Apoptosis Apoptosis Caspase-9->Apoptosis

Caption: Pinoresinol-induced apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

1. Cell Culture and Seeding:

  • Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

2. Treatment:

  • Pre-treat the cells with various concentrations of the test compound (this compound or pinoresinol) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 100 µL of the cell culture medium.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the medium.

  • Incubate at room temperature for 10-30 minutes.

4. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite, which is a stable product of NO, is proportional to the absorbance and reflects the NO production.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

4. Formazan (B1609692) Solubilization:

  • Carefully remove the MTT-containing medium.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable, metabolically active cells.

experimental_workflow cluster_NO_Assay Nitric Oxide Assay cluster_MTT_Assay MTT Assay Seed_RAW Seed RAW 264.7 cells Pre-treat Pre-treat with compound Seed_RAW->Pre-treat Stimulate_LPS Stimulate with LPS Pre-treat->Stimulate_LPS Collect_medium Collect supernatant Stimulate_LPS->Collect_medium Add_Griess Add Griess Reagent Collect_medium->Add_Griess Measure_Abs_NO Measure Absorbance (540 nm) Add_Griess->Measure_Abs_NO Seed_Cancer Seed cancer cells Treat_compound Treat with compound Seed_Cancer->Treat_compound Add_MTT Add MTT solution Treat_compound->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Measure_Abs_MTT Measure Absorbance (570 nm) Solubilize->Measure_Abs_MTT

Caption: General workflows for Nitric Oxide and MTT assays.

Conclusion

Both this compound and its aglycone, pinoresinol, exhibit a range of promising biological activities. The available data suggests that pinoresinol, the aglycone, demonstrates potent anti-inflammatory and anticancer effects in vitro, likely due to its greater ease of cellular uptake in these experimental models. The glycoside form, this compound, also shows significant antioxidant and α-glucosidase inhibitory activities. Pharmacokinetic studies indicate that pinoresinol is more readily absorbed and has a longer half-life than its glucoside, which may be a critical factor for in vivo efficacy. However, the glycoside can serve as a prodrug, being converted to the active aglycone in the body. The choice between the glucoside and the aglycone for therapeutic development will depend on the specific application, target tissue, and desired pharmacokinetic profile. Further direct comparative studies, particularly in in vivo models, are warranted to fully elucidate their respective therapeutic potentials.

References

Unveiling the Genomic Impact: A Comparative Analysis of (-)-Pinoresinol 4-O-glucoside on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of (-)-Pinoresinol 4-O-glucoside on gene expression relative to other lignans (B1203133). The following analysis is supported by experimental data to validate its therapeutic potential.

This compound, a lignan (B3055560) found in various plants, has demonstrated significant potential in modulating gene expression associated with inflammation and oxidative stress. Its primary mechanisms of action involve the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway. This guide delves into the quantitative effects of this compound on key genetic markers and compares its performance with other well-researched lignans, including Secoisolariciresinol (B192356) diglucoside (SDG) and Matairesinol (B191791) (MAT).

Comparative Analysis of Anti-Inflammatory Effects

The anti-inflammatory properties of lignans are primarily attributed to their ability to suppress the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. Studies in human intestinal Caco-2 cells provide a direct comparison of the efficacy of various lignans.

CompoundTargetTest SystemConcentrationResultReference
(-)-Pinoresinol IL-6 SecretionIL-1β-stimulated Caco-2 cellsDose-dependent65% reduction (confluent cells), 30% reduction (differentiated cells)[1]
COX-2-derived Prostaglandin (B15479496) E2IL-1β-stimulated Caco-2 cellsDose-dependent62% reduction (confluent cells)[1]
NF-κB ActivityIL-1β-stimulated Caco-2 cellsDose-dependentSignificant decrease[1]
Macrophage Chemoattractant Protein-1 (MCP-1) SecretionIL-1β-stimulated Caco-2 cellsDose-dependentSignificant decrease[1]
Matairesinol (MAT) COX-2-derived Prostaglandin E2IL-1β-stimulated Caco-2 cellsNot specifiedSignificant increase[1]
Pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, MCP-1)LPS-stimulated microgliaConcentration-dependentHampered expression[2][3]
Secoisolariciresinol diglucoside (SDG) Phospho-p65 and NF-κB target genesE0771 mammary tumor cells in mice100 mg/kg dietSignificant reduction in expression[4][5]
Enterolactone (B190478) (ENL) (metabolite of SDG) NF-κB activity and target gene expressionE0771, MDA-MB-231, and MCF-7 cellsNot specifiedInhibition[4][5]

Summary of Anti-Inflammatory Effects: Experimental data indicates that pinoresinol (B1678388) exhibits the most potent anti-inflammatory properties among the tested plant lignans in the Caco-2 cell model, significantly reducing the secretion of key inflammatory mediators IL-6 and MCP-1, and inhibiting COX-2 activity and NF-κB activation.[1] In contrast, matairesinol showed a contradictory effect on COX-2-derived prostaglandin E2 in the same cell line.[1] However, in a different model using LPS-stimulated microglia, matairesinol did demonstrate anti-inflammatory effects by reducing the expression of several pro-inflammatory cytokines.[2][3] Secoisolariciresinol diglucoside (SDG) and its metabolite enterolactone (ENL) also show promise in suppressing NF-κB signaling.[4][5]

Comparative Analysis of Antioxidant Effects

The antioxidant activity of lignans is often mediated through the activation of the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.

CompoundTargetTest SystemIC50 / ResultReference
This compound ABTS Radical ScavengingIn vitroIC50: 34.5 µg/mL[6]
DPPH Radical ScavengingIn vitroIC50: 44.2 µg/mL[6]
Ferric Reducing Antioxidant Power (FRAP)In vitroTotal antioxidant capacity: 418.47 µmol/g (ascorbic acid equivalent)[7]
Matairesinol (MAT) Nrf2 and HO-1 ExpressionLPS-stimulated microgliaUp-regulation[2][3]
Secoisolariciresinol Antioxidant Activity (FRAP assay)In vitroHigher antioxidant activity than ascorbic acid[8]
Matairesinol Antioxidant Activity (FRAP assay)In vitroHigher antioxidant activity than ascorbic acid[8]
Enterodiol (B191174) (mammalian lignan) Antioxidant Activity (FRAP assay)In vitroLess active than plant lignans[8]
Enterolactone (mammalian lignan) Antioxidant Activity (FRAP assay)In vitroLess active than plant lignans[8]

Summary of Antioxidant Effects: this compound demonstrates notable in vitro antioxidant activity.[6][7] Matairesinol has been shown to up-regulate the expression of key antioxidant genes Nrf2 and HO-1.[2][3] Comparative studies using the FRAP assay indicate that plant lignans like secoisolariciresinol and matairesinol possess higher antioxidant activity than their mammalian metabolites, enterodiol and enterolactone.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Degradation IκBα->Degradation ubiquitination & degradation NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates Pinoresinol Pinoresinol Pinoresinol->IKK inhibits DNA DNA NF-κB (p65/p50)_n->DNA binds to promoter Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) upregulates transcription cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2 Nrf2 ROS->Nrf2 induces dissociation Keap1 Keap1 Keap1->Nrf2 sequesters Degradation Keap1->Degradation ubiquitination & degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Pinoresinol Pinoresinol Pinoresinol->Nrf2 promotes activation ARE ARE Nrf2_n->ARE binds to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) upregulates transcription Caco-2 Cells Caco-2 Cells Treatment Treatment with Lignans (e.g., Pinoresinol) Caco-2 Cells->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT-PCR Quantitative Real-Time PCR (Target & Reference Genes) cDNA_Synthesis->qRT-PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT-PCR->Data_Analysis Gene_Expression Relative Gene Expression (Fold Change) Data_Analysis->Gene_Expression

References

Comparative study of (-)-Pinoresinol 4-O-glucoside from different plant sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (-)-Pinoresinol (B158572) 4-O-glucoside from Diverse Botanical Origins

(-)-Pinoresinol 4-O-glucoside, a notable lignan (B3055560) glycoside, has attracted considerable scientific attention for its wide-ranging pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-hyperglycemic properties.[1][2] This comparison guide offers an objective analysis of this compound derived from various plant sources, presenting supporting experimental data for researchers, scientists, and professionals in drug development. The guide details the yield of this bioactive compound from different plants, outlines comprehensive experimental protocols for its extraction and quantification, and illustrates a key signaling pathway associated with its biological effects.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly across different plant species and even between different parts of the same plant. The extraction methodology employed also plays a crucial role in the final yield. The following table summarizes the reported quantitative data from several botanical sources.

Plant SourceFamilyPlant Part UsedExtraction MethodYield/Content of this compound
Prunus domestica (Prune)[3]RosaceaeDried FruitsMethanol (B129727) Maceration~0.0025% (700 mg from 28 kg)[3]
Taxus × media[2]TaxaceaeNeedlesMethanolic Extraction0.81 ± 0.05 mg/g dry weight (glycosidically bound)[2]
Taxus × media[2]TaxaceaeIn vitro ShootsMethanolic Extraction0.51-0.53 mg/g dry weight (glycosidically bound)[2]
Pandanus tonkinensis[3]PandanaceaeFruitsNot Specified0.0250-0.0435 mg/g of dried fruit[3]
Cinnamomum sp. (Cinnamon)[2]LauraceaeNot SpecifiedNot Specified~0.0000325% (2.6 mg from 8 kg)[2]
Forsythia × intermedia[4]OleaceaeCell Suspension CultureNot Specified0.6-0.8 mg/g dry weight[4]
Eucommia ulmoides (Du-Zhong)[5][6]EucommiaceaeBarkNot SpecifiedIdentified as a constituent; quantitative data variable[5][6]
Valeriana officinalis (Valerian)[3][7]ValerianaceaeRootsNot SpecifiedIdentified as a constituent; quantitative data not readily available[3][7]
Lonicera japonica (Honeysuckle)[3]CaprifoliaceaeCaulis (Stem)Not SpecifiedIdentified as a constituent; quantitative data not readily available[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from plant materials.

Protocol 1: Extraction and Isolation by Maceration and Column Chromatography

This protocol is a widely used method for obtaining this compound, particularly from dried plant material like prunes.[3]

1. Plant Material Preparation:

  • Ensure the selected plant material (e.g., dried fruits, leaves, or bark) is clean and free from foreign matter.

  • Grind the material into a coarse powder to increase the surface area for efficient extraction.[2]

2. Extraction:

  • Macerate the powdered plant material in methanol (a common solvent ratio is 1:10 w/v) at room temperature (approximately 25°C).[3][8]

  • The maceration process should continue until the plant material is exhausted, which may take several hours to days with occasional stirring.[2][8]

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.[2][3]

3. Purification by Column Chromatography:

  • The crude extract can be further purified using column chromatography. Polyamide or silica (B1680970) gel columns are commonly employed.[2]

  • For polyamide column chromatography, the crude extract is dissolved in a minimal amount of the initial mobile phase (e.g., water) and loaded onto the column.[2]

  • The column is then eluted with a gradient of solvents, typically starting with water and gradually increasing the proportion of methanol.[2]

  • Fractions are collected and monitored for the presence of the target compound using Thin Layer Chromatography (TLC).

  • Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.[2]

4. Structure Confirmation:

  • The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.[9]

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Chemicals and Reagents: this compound reference standard (>98% purity), HPLC grade acetonitrile, methanol, and analytical grade acetic acid.[9]

2. Preparation of Standard Solutions:

  • Prepare a primary stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.[9]

  • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 5 to 200 µg/mL) by serial dilution with the mobile phase.[8]

3. Sample Preparation:

  • Accurately weigh a known amount of the dried plant extract.

  • Dissolve the extract in the initial mobile phase solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

4. HPLC Conditions:

  • Mobile Phase: A gradient elution is typically used, consisting of (A) 0.1% acetic acid in water and (B) acetonitrile. A common gradient might start with a high percentage of A and gradually increase the percentage of B over the run time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection Wavelength: The UV detector is set to a wavelength where this compound shows maximum absorbance, which is around 228 nm or 280 nm.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

5. Quantification:

  • Inject both the standard solutions and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound and its aglycone, pinoresinol (B1678388), exhibit their biological effects by modulating several key cellular signaling pathways. These pathways are central to inflammation, oxidative stress, and cell growth.[1] The anti-inflammatory and neuroprotective activities are partly mediated by the influence on the NF-κB and Nrf2/HO-1 signaling pathways.[1] Furthermore, pinoresinol has been shown to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth and proliferation.[1]

Below is a diagram illustrating the general experimental workflow for the extraction and analysis of this compound.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification plant_material Plant Material (e.g., Prunus domestica) grinding Grinding plant_material->grinding extraction Maceration (Methanol) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Column Chromatography (Silica/Polyamide) crude_extract->column_chromatography pure_compound Pure (-)-Pinoresinol 4-O-glucoside column_chromatography->pure_compound hplc HPLC Analysis pure_compound->hplc structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation quantification Quantification hplc->quantification

Caption: General workflow for extraction and analysis of this compound.

The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which can be activated by the aglycone of this compound.

signaling_pathway pinoresinol Pinoresinol (Aglycone) igf1r IGF-1R pinoresinol->igf1r pi3k PI3K igf1r->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by Pinoresinol.

References

A Comparative Guide to Analytical Methods for the Quantification of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Pinoresinol 4-O-glucoside, a lignan (B3055560) glycoside found in various plant species, has garnered significant scientific interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-hyperglycemic properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound and related compounds, supported by experimental data from various studies.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of pinoresinol (B1678388) glucosides.

Table 1: HPLC-UV Method Performance

Parameter(+)-Pinoresinol-di-O-beta-D-glucopyranoside[3][4]Pinoresinol 4-O-beta-D-glucopyranoside[5]
Linearity Range 0.068 - 0.68 µg[3][4]25.5 - 76.4 µg/mL[5]
Correlation Coefficient (r²) 0.9999[3][4]0.9991[5]
Precision (RSD) 0.50% - 0.74% (n=5)[3][4]< 2% (Repeatability and intermediate precision)[5]
Accuracy (Recovery) 99.22% (n=3)[3][4]99.4% - 101.5%[5]
Limit of Quantification (LOQ) Not specified2.55 µg/g[5]

Table 2: LC-MS/MS Method Performance

ParameterPinoresinol Diglucoside (in rat plasma)[6]Plant Lignans (B1203133) (including Pinoresinol) in Foods[7]
Linearity Range 1.00 - 3000 ng/mL[6]Not specified
Correlation Coefficient (r²) > 0.99[6]Not specified
Precision (RSD) Intra-batch: < 8.9%, Inter-batch: < 2.0%[6]Within-run: 6-21%, Between-run: 6-33%[7]
Accuracy (Relative Error) -3.9% to 7.3%[6]Recovery: 73-123%[7]
Limit of Quantification (LOQ) 1.00 ng/mL[6]Not specified
Limit of Detection (LOD) Not specified4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for HPLC-UV and LC-MS/MS analysis of pinoresinol glucosides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method suitable for the quantification of pinoresinol derivatives in less complex matrices like herbal extracts.[3]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Chemicals and Reagents: this compound reference standard (>98% purity), HPLC grade acetonitrile (B52724), methanol (B129727), acetic acid, and water.[1]

Sample Preparation (from Plant Material):

  • Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.[1]

  • Extraction: Accurately weigh about 1 g of the powdered material and extract using techniques like ultrasonication (30-60 minutes) or maceration (24 hours) with a suitable solvent (e.g., methanol).[1]

  • Purification and Filtration: Centrifuge the extract (e.g., at 4000 rpm for 10 minutes). Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1] For complex matrices, a solid-phase extraction (SPE) step may be necessary.[1]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of acetonitrile and 0.1% acetic acid in water, with a gradient mode.[5] Another method uses 28% (v/v) methanol in water as the mobile phase.[3][4]

  • Flow Rate: 1 mL/min.[5]

  • Detection Wavelength: 228 nm[5] or 232 nm.[3][4]

  • Injection Volume: 10 µL.[5]

Quantification: A calibration curve is generated by plotting the peak area of the reference standard against its concentration. The concentration of this compound in the sample is then determined by interpolating its peak area from the linear regression equation of the calibration curve.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex matrices such as food and biological samples, and for achieving low detection limits.[3]

Instrumentation and Materials:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Chromatography Column: A reversed-phase C18 column (e.g., ZORBAX SB C18, 4.6 mm x 150 mm, 5 µm).[6]

  • Chemicals and Reagents: Reference standard, acetonitrile, methanol, ammonium (B1175870) acetate, and acetic acid.[6]

Sample Preparation (from Rat Plasma):

  • Protein Precipitation: Simple protein precipitation with acetonitrile is performed to clean up the plasma sample.[6]

Sample Preparation (from Food):

  • Extraction: Alkaline methanolic extraction of the food sample.[7]

  • Hydrolysis: Enzymatic hydrolysis to release aglycones.[7]

  • Extraction: Ether extraction of the hydrolyzed sample.[7]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: 10mM ammonium acetate-methanol-acetic acid (50:50:0.15, v/v/v).[6]

  • Ionization Mode: Positive electrospray ionization.[6]

  • Quantification: Selected Reaction Monitoring (SRM) mode.[6]

  • Run Time: A short chromatographic run time of 3.4 minutes can be achieved.[6]

Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plant_material Plant Material grinding Drying & Grinding plant_material->grinding extraction Extraction (Ultrasonication/Maceration) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system detection UV Detection hplc_system->detection data_acquisition Data Acquisition detection->data_acquisition peak_area Peak Area Comparison data_acquisition->peak_area calibration_curve Calibration Curve (Reference Standard) calibration_curve->peak_area concentration Concentration Determination peak_area->concentration

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Fluid or Food Sample extraction_hydrolysis Extraction & Enzymatic Hydrolysis sample->extraction_hydrolysis protein_precipitation Protein Precipitation (for biological fluids) sample->protein_precipitation cleanup Sample Cleanup (e.g., SPE) extraction_hydrolysis->cleanup protein_precipitation->cleanup final_sample Final Sample cleanup->final_sample lc_system LC System (C18 Column) final_sample->lc_system msms_system Tandem Mass Spectrometer (ESI, SRM mode) lc_system->msms_system data_acquisition Data Acquisition msms_system->data_acquisition peak_ratio Peak Area Ratio (Analyte/IS) data_acquisition->peak_ratio calibration_curve Calibration Curve (Internal Standard) calibration_curve->peak_ratio concentration Concentration Determination peak_ratio->concentration

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Comparative Guide to (-)-Pinoresinol 4-O-glucoside and Acarbose as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for managing type 2 diabetes, α-glucosidase inhibitors play a crucial role by delaying carbohydrate digestion and subsequently reducing postprandial hyperglycemia. Acarbose (B1664774), a well-established synthetic drug, is a standard in this class. Emerging research, however, has identified promising natural compounds with similar inhibitory activities. This guide provides a detailed, objective comparison of the naturally occurring lignan (B3055560), (-)-Pinoresinol 4-O-glucoside, and the established drug, acarbose, based on available experimental data. This comparison is intended for researchers, scientists, and professionals in drug development.

Quantitative Data on α-Glucosidase Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the reported IC50 values for this compound and acarbose against α-glucosidase.

CompoundIC50 Value (µg/mL)IC50 Value (µM)Source Organism of Enzyme
This compound 48.13[1][2]92.46Saccharomyces cerevisiae
Acarbose 25.50[3]39.58Saccharomyces cerevisiae

Note: The IC50 value for acarbose is taken from a study with a comparable experimental setup to provide a relevant comparison, as a direct comparison in the same study was not available in the reviewed literature.

Mechanism of Action

Both this compound and acarbose function by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose[4][5]. By hindering this enzyme, both compounds slow down carbohydrate absorption, leading to a more gradual rise in blood glucose levels after a meal[4][5].

Acarbose is a competitive and reversible inhibitor of α-glucosidase[5][6]. Its structure mimics that of natural oligosaccharides, allowing it to bind to the active site of the enzyme, thereby preventing the binding of the actual carbohydrate substrate.

While the specific inhibitory mechanism of this compound has not been definitively elucidated in the reviewed literature, natural product inhibitors often exhibit competitive or mixed-type inhibition.

cluster_0 Normal Carbohydrate Digestion cluster_1 Inhibition of α-Glucosidase Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase (Enzyme) Carbohydrates->alpha_Glucosidase Binds to active site Glucose Glucose (Absorption) alpha_Glucosidase->Glucose Breaks down into Inhibitor This compound or Acarbose Blocked_Enzyme Inactive α-Glucosidase Inhibitor->Blocked_Enzyme Binds to enzyme alpha_Glucosidase_2 α-Glucosidase

Mechanism of α-Glucosidase Inhibition.

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay, based on protocols used in the evaluation of this compound[6][7].

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) for stopping the reaction

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare stock solutions of this compound and acarbose in DMSO and make serial dilutions to various concentrations.

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound or positive control solution to the wells of a 96-well plate.

    • Add the α-glucosidase enzyme solution to each well.

    • Incubate the mixture for a defined period (e.g., 5-10 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate for another defined period (e.g., 20-30 minutes) at the same temperature.

    • Stop the reaction by adding a sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

A Prepare Solutions: - Enzyme (α-glucosidase) - Substrate (pNPG) - Test Compounds B Dispense Test Compound/ Control into 96-well plate A->B C Add α-glucosidase and pre-incubate B->C D Add pNPG substrate to initiate reaction C->D E Incubate D->E F Stop reaction with Sodium Carbonate E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 Value G->H

Experimental Workflow for α-Glucosidase Inhibition Assay.

Modulation of Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, this compound has been reported to modulate key cellular signaling pathways associated with inflammation and oxidative stress, which are often implicated in the pathogenesis of diabetes and its complications.

This compound and its aglycone, pinoresinol, have been shown to influence the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways[8][9]. It is suggested that the compound can inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression[8][9]. Concurrently, related lignans (B1203133) may activate the Nrf2/HO-1 pathway, which is a crucial cellular defense mechanism against oxidative stress[8].

cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway Compound This compound NFkB NF-κB Activation Compound->NFkB Inhibits Nrf2 Nrf2 Activation Compound->Nrf2 Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Signaling Pathways Modulated by this compound.

Discussion and Conclusion

Based on the available in vitro data, both this compound and acarbose are effective inhibitors of α-glucosidase. While the IC50 value for acarbose appears to be lower, indicating higher potency in the cited study, it is crucial to note that these values were not obtained from a head-to-head comparison in the same experiment. The inhibitory activity of this compound is significant and warrants further investigation.

Furthermore, this compound has been reported to possess other beneficial biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects[1][2]. These pleiotropic effects, mediated through the modulation of signaling pathways like NF-κB and Nrf2, suggest that this compound may offer additional therapeutic benefits beyond glycemic control.

References

Unveiling the Molecular Targets of (-)-Pinoresinol 4-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular targets and biological activities of (-)-Pinoresinol 4-O-glucoside against other relevant compounds. The information is supported by experimental data to facilitate objective evaluation and future research directions.

This compound, a lignan (B3055560) glycoside found in various plants, has demonstrated a wide range of pharmacological effects. Understanding its molecular interactions is crucial for its development as a potential therapeutic agent. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways associated with this promising natural product.

Comparative Analysis of Biological Activities

The following table summarizes the quantitative data on the primary biological activities of this compound and its aglycone, pinoresinol, in comparison to other notable lignans (B1203133).

CompoundActivityAssayTest SystemResult (IC₅₀ or other metric)Reference
This compound α-glucosidase Inhibition In vitro enzyme assayRat intestinal maltaseIC₅₀: 48.13 µM[1][2]
Antioxidant ABTS Radical ScavengingIn vitroIC₅₀: 34.5 µg/mL[3][4]
Antioxidant DPPH Radical ScavengingIn vitroIC₅₀: 44.2 µg/mL[3][5]
Antioxidant Ferric Reducing Antioxidant Power (FRAP)In vitroTotal Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[3][6]
Pinoresinol (aglycone) Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC₅₀: 11.2 µM[7]
Secoisolariciresinol Antioxidant DPPH Radical ScavengingIn vitroIC₅₀: 14.141 µg/mL[7]
Secoisolariciresinol diglycoside Antioxidant DPPH Radical ScavengingIn vitroIC₅₀: 16.970 µg/mL[7]
Acarbose (Positive Control) α-glucosidase Inhibition In vitro enzyme assayNot specified-[7]

Key Signaling Pathways and Molecular Interactions

This compound and its metabolites modulate several key signaling pathways, contributing to their diverse biological effects. These include anti-inflammatory, antioxidant, and pro-osteogenic activities.

Anti-inflammatory and Antioxidant Signaling

The compound is suggested to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a crucial transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[3] Concurrently, related lignans have been shown to activate the Nrf2/HO-1 pathway, a primary cellular defense mechanism against oxidative stress.[3]

cluster_0 This compound cluster_1 Inflammatory & Oxidative Stress Response This compound This compound NF-kB NF-kB This compound->NF-kB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Promotes HO-1 HO-1 Nrf2->HO-1 Activates Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Leads to

Caption: Proposed anti-inflammatory and antioxidant signaling pathways.

Osteogenic Signaling Pathway

This compound has been shown to promote the differentiation of pre-osteoblasts. This is achieved by increasing the expression of Bone Morphogenetic Protein 2 (BMP2), which in turn activates the Smad1/5/8 signaling cascade and the transcription factor RUNX2, both critical for osteoblast differentiation.[1][5]

This compound This compound BMP2 BMP2 This compound->BMP2 Increases protein level p-Smad1/5/8 p-Smad1/5/8 BMP2->p-Smad1/5/8 Phosphorylates RUNX2 RUNX2 p-Smad1/5/8->RUNX2 Increases expression Osteoblast Differentiation Osteoblast Differentiation RUNX2->Osteoblast Differentiation Promotes

Caption: Osteogenic signaling pathway activated by this compound.

PI3K/Akt/mTOR Pathway Activation

The aglycone, pinoresinol, has been demonstrated to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R).[3] This interaction leads to the activation of the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, and survival.[3]

Pinoresinol Pinoresinol IGF-1R IGF-1R Pinoresinol->IGF-1R Interacts with PI3K PI3K IGF-1R->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: Pinoresinol-mediated activation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

cluster_workflow α-Glucosidase Inhibition Assay Workflow A Pre-incubate α-glucosidase solution with test compound at 37°C B Initiate reaction by adding pNPG substrate A->B C Incubate at 37°C for a defined time B->C D Stop reaction with sodium carbonate (Na₂CO₃) C->D E Measure p-nitrophenol release spectrophotometrically at 405 nm D->E F Calculate percentage of enzyme inhibition and determine IC₅₀ E->F

Caption: Experimental workflow for α-glucosidase inhibition assay.

Procedure:

  • The test compound, such as this compound, is prepared at various concentrations.

  • The compound is pre-incubated with an α-glucosidase solution at 37°C for a brief period (e.g., 10 minutes).[7]

  • The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[7]

  • The reaction mixture is incubated at 37°C for a specific duration (e.g., 20 minutes).[7]

  • The reaction is terminated by adding a solution of sodium carbonate (Na₂CO₃).[7]

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer.[7]

  • The percentage of enzyme inhibition is calculated, and the IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, is determined. Acarbose is often used as a positive control.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample based on its ability to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride (FeCl₃) solution.

  • The test sample is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C.

  • The absorbance of the resulting blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve, typically prepared using ascorbic acid.

Conclusion

This compound demonstrates a compelling profile of biological activities, influencing key cellular pathways related to inflammation, oxidative stress, and bone formation. Its inhibitory action on α-glucosidase further highlights its therapeutic potential. The data and protocols presented here offer a solid foundation for further preclinical and clinical investigations into this promising natural compound. Continued research is essential to fully elucidate its molecular targets and optimize its potential for drug development.[3]

References

Head-to-head comparison of different extraction methods for (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Extraction Methods for (-)-Pinoresinol 4-O-glucoside

The efficient extraction of this compound, a lignan (B3055560) glycoside with notable pharmacological activities, is a critical step for researchers in natural product chemistry and drug development.[1] The choice of extraction method significantly impacts the yield, purity, and overall economic viability of isolating this compound. This guide provides a comparative overview of various extraction techniques, supported by experimental data, to assist in selecting the most suitable method for specific research needs.

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction method for this compound depends on several factors, including the plant matrix, desired yield and purity, and available resources. This section compares the performance of common extraction techniques.

Extraction TechniquePlant Source & PartSolventKey ParametersYield of (-)-Pinoresinol or Related LignanPurityReference
Maceration Prunus domestica (Dried Fruit)Methanol (B129727)Room temperature (25°C), until exhaustion~0.0025% (700 mg from 28 kg)97% after chromatography
Ultrasound-Assisted Extraction (UAE) Eucommia ulmoides (Leaves)85% Ethanol (B145695)60°C, 30 min, Solid-to-liquid ratio 1:4 (g/mL)2.00% extract yield (containing 4.54% pinoresinol (B1678388) diglucoside)Not specified[2]
Microwave-Assisted Extraction (MAE) Eucommia ulmoides (Leaves)41% Ethanol178 W, 26 min (simultaneous with ultrasound)Not specified for pinoresinol, but generally high speed and efficiencyNot specified[2]
Supercritical Fluid Extraction (SFE) General for Phenolic CompoundsSupercritical CO2 with co-solvent (e.g., 5-10% ethanol)40-60°C, 200-400 barHigh selectivity, but yield is parameter-dependentHigh[2]
Soxhlet Extraction General for LignansEthanol, Methanol, or their aqueous dilutionsRefluxing temperature (e.g., 80-100°C)High extraction efficiency, but often less efficient than modern methodsDependent on subsequent purification[2][3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Protocol 1: Maceration and Column Chromatography

This method is suitable for large-scale extraction from dried plant material.[1]

  • Plant Material Preparation : Ensure the plant material is clean and, if necessary, grind it to a coarse powder to increase the surface area for extraction.[1]

  • Extraction : Macerate the dried plant material (e.g., 28 kg of dried prunes) in distilled methanol (3 x 28 L) at room temperature (25°C) until exhaustion. This can be done in large vessels with occasional stirring.

  • Solvent Evaporation : Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude methanolic extract.[1]

  • Fractionation and Purification : The crude extract can be further purified using column chromatography (e.g., polyamide and silica (B1680970) gel) to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This technique is a more rapid and efficient method suitable for smaller-scale extractions.[2]

  • Sample Preparation : Dry and powder the fresh leaves of the plant material (e.g., Eucommia ulmoides).[2]

  • Extraction : Mix the powdered leaves with 85% ethanol at a solid-to-liquid ratio of 1:4 (g/mL).[2]

  • Ultrasonication : Submerge the mixture in an ultrasonic bath and sonicate at 60°C for 30 minutes.[2]

  • Filtration : Separate the extract from the solid residue by vacuum filtration.[2] The resulting extract can then be further purified.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process.[2]

  • Sample Preparation : The plant material should be dried and powdered.[2]

  • Extraction : Mix the powdered sample with a suitable solvent (e.g., 41% ethanol).[2]

  • Microwave Application : Subject the mixture to microwave irradiation (e.g., 178 W) for a specified time (e.g., 26 minutes). This can be done simultaneously with ultrasonication.[2]

  • Separation : Separate the extract from the solid residue.[2]

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is an environmentally friendly method that uses supercritical CO2 as the primary solvent.[2]

  • Sample Preparation : Dry and grind the plant material to a uniform particle size.[2]

  • Loading : Pack the ground material into the extraction vessel.[2]

  • Extraction : Pass supercritical CO2, often modified with a co-solvent like ethanol or methanol (5-10%), through the extraction vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 200-400 bar).[2]

  • Collection : Reduce the pressure in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate for collection.[2]

Visualizing the Process

To better understand the workflow and decision-making process in the extraction of this compound, the following diagrams are provided.

ExtractionWorkflow Start Plant Material (Dried and Powdered) Extraction Extraction (Maceration, UAE, MAE, SFE) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Column Chromatography, Prep-HPLC) CrudeExtract->Purification PureCompound This compound Purification->PureCompound Analysis Analysis (HPLC, NMR, MS) PureCompound->Analysis End Characterized Compound Analysis->End

Caption: General workflow for the extraction and analysis of this compound.

DecisionTree Goal Select Extraction Method Scale Scale of Extraction? Goal->Scale Speed Speed & Efficiency Priority? Scale->Speed Small to Medium Maceration Maceration Scale->Maceration Large Soxhlet Soxhlet Speed->Soxhlet No UAE UAE Speed->UAE Yes Green 'Green' Chemistry Priority? MAE MAE Green->MAE Moderate SFE SFE Green->SFE High Soxhlet->Green Consider solvent consumption UAE->Green Consider environmental impact

Caption: Decision flowchart for selecting an appropriate extraction method.

References

Safety Operating Guide

Proper Disposal of (-)-Pinoresinol 4-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds is paramount. This guide provides essential information for the proper disposal of (-)-Pinoresinol 4-O-glucoside, a lignan (B3055560) glycoside utilized in various research applications. The following procedures are based on standard laboratory safety protocols and information typically found in Safety Data Sheets (SDS) for research-grade chemicals.

Immediate Safety and Disposal Plan

When handling this compound, it is crucial to adhere to the safety precautions outlined in the product's Safety Data Sheet (SDS). In the event of a spill or when disposing of waste, personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.

Disposal Procedure for this compound

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant. It is imperative to follow all national and local regulations governing chemical waste.

Step-by-Step Disposal Protocol:

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, thoroughly review the manufacturer-provided SDS for this compound. This document contains specific information regarding the chemical's hazards and recommended disposal methods.

  • Segregate Chemical Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines. Keep it in its original or a compatible, properly labeled container.

  • Package for Disposal:

    • Solid Waste: Collect any solid this compound waste, including contaminated materials like absorbent pads or weighing paper, in a clearly labeled, sealed container.

    • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be treated as hazardous waste. Collect it in a sealed, labeled container suitable for liquid chemical waste.

    • Empty Containers: Handle uncleaned containers that held this compound as you would the product itself.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the packaged waste.

Quantitative Data Summary

At present, publicly available Safety Data Sheets for this compound do not specify quantitative exposure limits or environmental hazard data. Researchers should handle the compound with care, assuming it may have biological activity, and minimize environmental release.

Data PointValue
Occupational Exposure LimitsNot Established
Aquatic ToxicityNot Established

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Disposal of This compound BB BB A->BB B Consult Safety Data Sheet (SDS) C Wear Appropriate Personal Protective Equipment (PPE) D Segregate Waste into Labeled, Compatible Containers C->D E Solid Waste D->E F Liquid Waste (Solutions) D->F G Contaminated Materials & Empty Containers D->G H Store Waste in a Designated, Secure Area E->H F->H G->H II II H->II I Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor J End: Proper Disposal Complete BB->C II->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.